molecular formula C8H8BrNO2 B1354916 Methyl 5-(bromomethyl)nicotinate CAS No. 877624-38-9

Methyl 5-(bromomethyl)nicotinate

Cat. No.: B1354916
CAS No.: 877624-38-9
M. Wt: 230.06 g/mol
InChI Key: AEZXIAKNBQNDPO-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)nicotinate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(bromomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZXIAKNBQNDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565663
Record name Methyl 5-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877624-38-9
Record name Methyl 5-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(bromomethyl)nicotinate is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromomethyl group and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and reactivity of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueSource/Notes
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
CAS Number 877624-38-9[1]
Appearance Off-white to light brown solid (Expected)Based on similar compounds
Melting Point Data not available. For the analogous methyl 5-methyl-6-nitronicotinate, the melting point is 104-106 °C.[2] For methyl nicotinate, it is 38-43 °C.[3]
Boiling Point Data not available. For methyl nicotinate, the boiling point is 209 °C at 760 mmHg.[3]
Solubility Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol.Based on its structure and data for similar compounds.
Stability Stable under normal laboratory conditions. Should be stored in a cool, dry place away from light and moisture. The analogous methyl nicotinate shows slow hydrolysis in aqueous solutions.[4]
Storage Conditions Store in a tightly sealed container in a cool, dry, and well-ventilated area.General recommendation for halogenated organic compounds.

Synthesis

The most common laboratory-scale synthesis of this compound involves the radical bromination of Methyl 5-methylnicotinate.

Experimental Protocol: Radical Bromination

This protocol is based on established methods for benzylic bromination.

Reaction Scheme:

Materials:

  • Methyl 5-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide)

  • Anhydrous solvent (e.g., Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reflux reactions

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-methylnicotinate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of the radical initiator (e.g., 0.1 eq AIBN) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[5]

Workflow Diagram:

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Methyl 5-methylnicotinate Reaction Radical Bromination (NBS, AIBN, Solvent, Reflux) Start->Reaction Filtration Filtration Reaction->Filtration Washing Aqueous Wash Filtration->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography End Pure Methyl 5-(bromomethyl)nicotinate Chromatography->End

Synthesis and Purification Workflow

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the bromomethyl protons, and a singlet for the methyl ester protons. The chemical shift of the bromomethyl protons is typically in the range of 4.5-4.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, the bromomethyl carbon, and the methyl ester carbon.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio for M and M+2 peaks).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or TFA to improve peak shape).

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Workflow for HPLC Analysis:

HPLCWorkflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis Reactivity Substrate This compound Product Substituted Product Substrate->Product SN2 Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product Attacks bromomethyl group

References

Spectroscopic Analysis of Methyl 5-(bromomethyl)nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 5-(bromomethyl)nicotinate (CAS No. 877624-38-9). The information is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in organic synthesis. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy.

Predicted Spectroscopic Data

The structural elucidation of this compound (Molecular Formula: C₈H₈BrNO₂, Molecular Weight: 230.06 g/mol ) is based on a combination of spectroscopic techniques. The following tables summarize the predicted data.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the electronic environment of each proton in the molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.1s1HH-2 (Pyridine ring)
~8.7s1HH-6 (Pyridine ring)
~8.3s1HH-4 (Pyridine ring)
~4.6s2H-CH₂Br (Bromomethyl)
~3.9s3H-OCH₃ (Ester methyl)
Predicted for a solution in CDCl₃.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~165C=O (Ester carbonyl)
~155C-6 (Pyridine ring)
~151C-2 (Pyridine ring)
~138C-4 (Pyridine ring)
~133C-5 (Pyridine ring)
~127C-3 (Pyridine ring)
~53-OCH₃ (Ester methyl)
~31-CH₂Br (Bromomethyl)
Predicted for a solution in CDCl₃.
Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in the molecule based on the absorption of IR radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (Aromatic)
~3000 - 2850MediumC-H stretch (Aliphatic)
~1725StrongC=O stretch (Ester)
~1580, ~1470MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Ester)
~700 - 600MediumC-Br stretch
Predicted for a solid sample, e.g., using an ATR accessory.
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and providing structural clues.

m/zRelative IntensityAssignment
231 / 229High[M]⁺ (Molecular ion, bromine isotopes)
150High[M - Br]⁺
200 / 198Medium[M - OCH₃]⁺
122Medium[M - Br - CO]⁺
Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer with a proton-carbon dual probe, operating at a ¹H frequency of 400 MHz or higher.

Sample Preparation (Solution-State):

  • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.[1]

  • If required for precise chemical shift calibration, add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of 0.03-0.05% (v/v).[2]

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube, ensuring a sample height of at least 4-5 cm.[1][3]

  • Cap the NMR tube securely and wipe the exterior with a lint-free tissue.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

  • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[1]

  • Tune and match the probe to the desired nucleus (¹H or ¹³C) to maximize signal reception.[1]

  • Acquire the spectrum using appropriate parameters (e.g., pulse sequence, spectral width, number of scans, relaxation delay).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to the resulting spectrum.

  • Calibrate the chemical shift axis by referencing the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound directly onto the center of the ATR crystal.

  • Apply pressure using the built-in press anvil to ensure firm and uniform contact between the sample and the crystal surface.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography (LC) system.

Sample Preparation (for LC-MS with ESI):

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

  • Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase as the diluent.[4]

  • Filter the final diluted sample through a 0.22 µm syringe filter into an appropriate autosampler vial to remove any particulate matter.[4]

Data Acquisition (ESI-MS):

  • Set the ESI source to positive ion mode to facilitate the detection of the protonated molecule [M+H]⁺.

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-400 amu).

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of a Solid Sample cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve and Dilute in Mobile Phase Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C Analysis) Prep_NMR->NMR IR FTIR Spectrometer (Functional Group ID) Prep_IR->IR MS Mass Spectrometer (Molecular Weight & Formula) Prep_MS->MS Data_NMR NMR Spectrum (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Synthetic Versatility of Methyl 5-(bromomethyl)nicotinate: A Technical Guide for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 5-(bromomethyl)nicotinate, a halogenated pyridine derivative, is emerging as a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique structural features, combining a reactive bromomethyl group with a nicotinic acid ester scaffold, offer a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the potential applications of this compound, focusing on its role in the synthesis of targeted therapeutics and other advanced organic molecules. Detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes are presented to support researchers, scientists, and professionals in the pharmaceutical industry.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its capacity to act as an electrophilic building block. The electron-withdrawing nature of the pyridine ring and the ester group enhances the reactivity of the bromomethyl moiety, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is central to its application in the synthesis of a diverse range of compounds.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

A significant and rapidly evolving application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and pyridyl-containing linkers are frequently employed to impart favorable physicochemical properties.

This compound serves as an ideal precursor for the installation of such linkers. The bromomethyl group can readily react with nucleophiles, such as amines or alcohols, present on either the E3 ligase ligand or the target protein binder, to form a stable covalent bond. For instance, its reaction with a piperazine-containing linker fragment is a common strategy to introduce the pyridyl moiety.

PROTAC_Linker_Synthesis

Synthesis of PARP Inhibitors and Other Bioactive Molecules

The nicotinamide scaffold is a core structural feature of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating certain types of cancers. The structural similarity of this compound to nicotinamide makes it a valuable starting material for the synthesis of novel PARP inhibitor backbones. The bromomethyl group can be elaborated into various functional groups or used to link the nicotinamide core to other pharmacophoric elements.

Furthermore, the versatility of this reagent extends to the synthesis of other biologically active compounds, including potential neuroprotective agents and analogs of nicotinamide riboside, a precursor to the essential coenzyme NAD+.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful research and development. The following sections provide protocols for the synthesis of this compound and a representative application in the synthesis of a PROTAC building block.

Synthesis of this compound

This protocol is adapted from established procedures for the bromination of methyl-substituted aromatic compounds.

Reaction Scheme:

Synthesis_of_Target_Compound

Materials:

  • Methyl 5-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • To a solution of Methyl 5-methylnicotinate in carbon tetrachloride, add N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or dibenzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Representative Application: Synthesis of a PROTAC Linker Precursor

This protocol describes the alkylation of a piperazine derivative, a common step in the synthesis of PROTACs.

Reaction Scheme:

PROTAC_Linker_Formation_Detail

Materials:

  • This compound

  • N-Boc-piperazine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound and N-Boc-piperazine (1.0-1.2 equivalents) in DMF.

  • Add DIPEA (1.5-2.0 equivalents) to the solution and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound and its subsequent reaction with a piperazine nucleophile.

ReactionReactantsSolventBaseTemperatureTime (h)Yield (%)
Synthesis of this compoundMethyl 5-methylnicotinate, NBS, AIBNCCl₄-Reflux2-470-85
Alkylation of N-Boc-piperazineThis compound, N-Boc-piperazineDMFDIPEARoom Temp.4-880-95

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Biological Context: PROTAC-Mediated Protein Degradation

The ultimate application of this compound in the context of PROTACs is to facilitate the degradation of disease-causing proteins. The synthesized PROTAC molecule, incorporating the pyridyl linker, engages both a target protein and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL). This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis with significant potential for the development of novel therapeutics. Its application in the synthesis of PROTACs and other biologically active molecules underscores its importance for researchers in medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to facilitate the exploration of this compound's synthetic utility and accelerate the development of next-generation therapies.

Methyl 5-(bromomethyl)nicotinate: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(bromomethyl)nicotinate is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring, a methyl ester, and a reactive bromomethyl group, make it an attractive starting material for the synthesis of a diverse array of novel compounds with significant therapeutic potential. The pyridine core is a common motif in many biologically active molecules, while the bromomethyl group serves as a key handle for introducing various functional groups and building complex molecular architectures through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of this compound as a building block, including its synthesis, reactivity, and its application in the development of novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.

Properties and Synthesis of this compound

This compound is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.

PropertyValue
IUPAC Name Methyl 5-(bromomethyl)pyridine-3-carboxylate
CAS Number 877624-38-9
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like dichloromethane, chloroform, and methanol

The synthesis of this compound is typically achieved through the radical bromination of methyl 5-methylnicotinate. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as dibenzoyl peroxide.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Methyl 5-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide

  • Carbon tetrachloride (CCl₄)

Procedure:

  • To a solution of methyl 5-methylnicotinate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.0 eq) and a catalytic amount of dibenzoyl peroxide (0.1 eq).

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • The filtrate, containing the desired product, can be used directly for the next step or concentrated under reduced pressure to obtain the crude product.

  • If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

This compound as a Building Block: Synthetic Applications

The reactivity of the bromomethyl group in this compound makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. This allows for the facile introduction of diverse functionalities, leading to the generation of large and structurally varied compound libraries for biological screening.

Reactions with N-Nucleophiles (Amines)

This compound readily reacts with primary and secondary amines to form the corresponding 5-(aminomethyl)nicotinate derivatives. These derivatives are valuable intermediates for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.

Representative Experimental Protocol: Synthesis of Methyl 5-((dialkylamino)methyl)nicotinate

Materials:

  • This compound

  • A secondary amine (e.g., diethylamine) (1.2 eq)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the secondary amine and the non-nucleophilic base to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactions with O-Nucleophiles (Phenols and Alcohols)

The reaction of this compound with phenols or alcohols in the presence of a base affords the corresponding ether derivatives. This synthetic route is valuable for creating compounds with potential applications as kinase inhibitors and anti-inflammatory agents.

Representative Experimental Protocol: Synthesis of Methyl 5-((phenoxymethyl)nicotinate

Materials:

  • This compound

  • A substituted phenol (1.1 eq)

  • A base (e.g., potassium carbonate or sodium hydride) (1.5 eq)

  • Anhydrous solvent (e.g., acetone or dimethylformamide)

Procedure:

  • To a solution of the substituted phenol in the anhydrous solvent, add the base and stir for 30 minutes at room temperature.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) for 12-24 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Reactions with S-Nucleophiles (Thiols)

Thiol-containing nucleophiles react with this compound to yield thioether derivatives. These compounds are of interest in the development of various therapeutic agents due to the unique properties of the sulfur linkage.

Representative Experimental Protocol: Synthesis of Methyl 5-((phenylthio)methyl)nicotinate

Materials:

  • This compound

  • Thiophenol (1.1 eq)

  • A base (e.g., sodium hydroxide or potassium carbonate) (1.2 eq)

  • Solvent (e.g., ethanol or dimethylformamide)

Procedure:

  • Dissolve thiophenol in the solvent and add the base.

  • To this solution, add this compound.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic phase, dry it, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Biological Activities of Nicotinic Acid Derivatives

While specific biological data for novel compounds derived directly from this compound is limited in the public domain, the broader class of nicotinic acid derivatives has been extensively studied and shown to possess a wide range of biological activities. The following tables summarize some of the key therapeutic areas and reported activities for various nicotinic acid derivatives, providing a strong rationale for the exploration of novel compounds synthesized from the this compound scaffold.

Table 1: Anticancer and Kinase Inhibitory Activities of Nicotinic Acid Derivatives

Compound ClassTarget/ActivityRepresentative IC₅₀/EC₅₀Reference
Pyrrolo[3,2-d]pyrimidine derivativesVEGFR2 Kinase Inhibition20d: Potent inhibition at 3mg/kg/day in vivo[1]
Quinoline-based derivativesmTOR InhibitorsC₁: 97.38 µM/ml (HCT116 cells)[2]
Pyrrolo[2,3-d]pyrimidine hybridsAntiproliferative (HepG2, MCF-7, etc.)Varies by compound and cell line[3]
5-Methylisatin derivativesCDK2 Inhibitors-[4]

Table 2: Anti-inflammatory and Analgesic Activities of Nicotinic Acid Derivatives

Compound ClassActivityKey FindingsReference
2-Substituted phenyl derivativesAnalgesic and Anti-inflammatoryCompound 4c showed significant activity[5]
Methyl salicylate derivativesAnti-inflammatoryM15 and M16 showed high activity[2]

Table 3: Antimicrobial and Other Biological Activities of Nicotinic Acid Derivatives

Compound ClassActivityKey FindingsReference
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesAntimicrobialCompound 3g showed potent activity against P. aeruginosa and E. coli (MIC = 0.21 μM)[6]

Signaling Pathways Modulated by Nicotinic Acid Derivatives

Nicotinic acid derivatives can exert their biological effects by modulating various intracellular signaling pathways, often through interaction with nicotinic acetylcholine receptors (nAChRs). Activation of these receptors can trigger a cascade of downstream events that influence cell proliferation, survival, and inflammation. Understanding these pathways is crucial for the rational design of novel therapeutic agents.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Nicotinic receptor activation has been shown to stimulate the PI3K/Akt pathway, promoting cell survival and proliferation.

PI3K_Akt_Pathway nAChR nAChR PI3K PI3K nAChR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Activation CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: PI3K/Akt signaling pathway activated by nAChRs.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, its dysregulation is frequently observed in cancer. Activation of nAChRs can lead to the stimulation of the MAPK/ERK cascade.

MAPK_ERK_Pathway nAChR nAChR Ras Ras nAChR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc) ERK->TranscriptionFactors Activation GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression

Caption: MAPK/ERK signaling pathway downstream of nAChRs.

Experimental Workflow for Drug Discovery

The utilization of this compound as a building block in a drug discovery program typically follows a structured workflow, from initial library synthesis to the identification of lead compounds.

Drug_Discovery_Workflow start This compound synthesis Library Synthesis (Parallel Synthesis) start->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id sar SAR Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A typical drug discovery workflow using the core building block.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel compounds with a wide spectrum of potential therapeutic applications. Its straightforward synthesis and the reactivity of its bromomethyl group allow for the efficient generation of diverse chemical libraries. While the full potential of this scaffold is still being explored, the well-established biological activities of the broader class of nicotinic acid derivatives provide a strong impetus for further research and development. By leveraging the synthetic accessibility of this compound and a deeper understanding of the signaling pathways modulated by its derivatives, researchers are well-positioned to discover and develop next-generation therapeutics for a range of diseases. This technical guide serves as a foundational resource to aid in these endeavors, providing key synthetic protocols, highlighting potential biological targets, and outlining a strategic workflow for drug discovery.

References

Navigating the Synthesis and Supply of Methyl 5-(bromomethyl)nicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 5-(bromomethyl)nicotinate, a key heterocyclic building block, is gaining traction within the scientific community, particularly in the realm of drug discovery and development. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its commercial availability, synthesis protocols, and potential applications, with a focus on its emerging role in targeted protein degradation.

Commercial Availability

This compound (CAS No. 877624-38-9) and its hydrobromide salt are available from a range of chemical suppliers. Purity levels are typically offered at a minimum of 95%. While pricing is subject to change and often dependent on the supplier and quantity, this guide provides a snapshot of current commercial offerings to aid in procurement planning.

SupplierProduct NameCAS NumberPurityQuantityPrice (USD)
BLD PharmThis compound877624-38-9≥95%1g~$389.00
5gInquiry
25gInquiry
Matrix ScientificThis compound hydrobromide877624-38-9InquiryInquiryInquiry
AmbeedThis compound877624-38-997%100mg~$45.00
250mg~$75.00
1g~$180.00
5g~$630.00
Key OrganicsThis compound877624-38-9>95%1gInquiry
5gInquiry
A1-ChemicalsThis compound877624-38-995%1g~$165.00
5g~$495.00

Note: Prices are approximate and were retrieved from online catalogs. Researchers are advised to contact suppliers directly for current pricing and availability.

Synthesis of this compound

A common synthetic route to this compound involves the radical bromination of Methyl 5-methylnicotinate. The following protocol is based on established chemical literature.[1]

Experimental Protocol: Radical Bromination

Materials:

  • Methyl 5-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

Procedure:

  • To a solution of methyl 5-methylnicotinate (1 equivalent) in carbon tetrachloride, add N-Bromosuccinimide (1 equivalent).

  • Add a catalytic amount of dibenzoyl peroxide (0.15 equivalents) to the mixture.

  • Reflux the reaction mixture for approximately 3 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solution containing this compound can often be used in subsequent steps without further purification. If necessary, purification can be achieved through column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Methyl 5-methylnicotinate Methyl 5-methylnicotinate Mix Mix Reactants Methyl 5-methylnicotinate->Mix NBS N-Bromosuccinimide (NBS) NBS->Mix BPO Dibenzoyl Peroxide (BPO) (catalyst) BPO->Mix CCl4 Carbon Tetrachloride (Solvent) CCl4->Mix Reflux Reflux for 3 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Product_Solution This compound in CCl4 Cool->Product_Solution

Synthetic Workflow for this compound.

Application in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" by some suppliers strongly indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The bromomethyl group of this compound serves as a reactive handle for covalent attachment to a linker, which can then be further functionalized with a POI-binding ligand and an E3 ligase ligand.

PROTAC_Mechanism cluster_components PROTAC Components cluster_ternary_complex Ternary Complex Formation cluster_degradation Protein Degradation Pathway POI_Ligand POI Ligand PROTAC PROTAC Molecule POI_Ligand->PROTAC Linker Linker Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Bromomethyl_Nicotinate This compound (Building Block) Bromomethyl_Nicotinate->Linker incorporated into Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation

Conceptual Role in PROTAC-Mediated Protein Degradation.

The pyridine ring of the nicotinate moiety can also play a role in the overall physicochemical properties and binding interactions of the final PROTAC molecule. The ability to readily synthesize and functionalize this compound makes it a valuable tool for researchers developing novel therapeutics based on targeted protein degradation.

This guide provides a foundational understanding of this compound for its application in a research and development setting. As the field of targeted protein degradation continues to evolve, the demand for versatile building blocks like this is expected to grow, paving the way for new therapeutic interventions.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 5-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 5-(bromomethyl)nicotinate, a key building block in pharmaceutical research and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the known hazards, proper handling procedures, first aid measures, and relevant physical and chemical properties. Additionally, it includes detailed experimental protocols for its synthesis and a representative reaction, alongside visualizations to aid in understanding the associated workflows and chemical principles.

Safety and Hazard Information

Hazard Identification:

Based on the data for this compound hydrobromide, the following hazards are anticipated:

  • Skin Irritation: May cause skin irritation.

  • Serious Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Sensitization: May cause an allergic skin reaction.

Precautionary Measures:

A thorough risk assessment should be conducted before handling this compound. The following precautionary statements, adapted from information on similar compounds, should be strictly followed:

  • Prevention:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands and any exposed skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Response:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed.

    • Store locked up. Recommended storage is under an inert atmosphere at 2-8°C.

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

  • Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.

Data Presentation

The following tables summarize the known physical and chemical properties of this compound. It is important to note that some of this data is predicted and should be used as a guide.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[2][3]
Molecular Weight 230.06 g/mol [2][3]
CAS Number 877624-38-9[1][2][3]
Appearance Solid (predicted)
Purity ≥95%[3]
Storage Temperature 2-8°C (Inert atmosphere)

Table 2: Hazard Identification

Hazard ClassCategoryHazard Statement
Skin Irritation2 (Predicted)H315: Causes skin irritation
Eye Irritation2A (Predicted)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3 (Predicted)H335: May cause respiratory irritation

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from Methyl 5-methylnicotinate via a free-radical bromination reaction.

Materials:

  • Methyl 5-methylnicotinate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Dibenzoyl peroxide (0.15 eq)

  • Carbon tetrachloride (CCl₄)

Procedure: [2]

  • To a solution of Methyl 5-methylnicotinate (e.g., 5 g, 33 mmol) in carbon tetrachloride (200 mL), add N-Bromosuccinimide (5.9 g, 33 mmol) and dibenzoyl peroxide (1.2 g, 4.95 mmol).

  • Reflux the reaction mixture for 3 hours.

  • Cool the reaction to room temperature.

  • The resulting carbon tetrachloride solution containing the product, this compound, can be used in subsequent steps without further purification.

Representative Reaction: Alkylation of an Amine

This compound is a versatile alkylating agent. The following is a generalized protocol for the amination of a related bromomethylpyridine derivative, which illustrates a typical application.

Materials:

  • Methyl 2-(bromomethyl)nicotinate (1.0 eq)

  • Ammonia (7N solution in Methanol) (10 eq, excess)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

Procedure: [4]

  • Dissolve Methyl 2-(bromomethyl)nicotinate in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Add the 7N solution of ammonia in methanol dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free base.

  • For purification and salt formation, dissolve the crude free base in a minimal amount of diethyl ether and slowly add a solution of hydrochloric acid in diethyl ether until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Start Methyl 5-methylnicotinate Reaction Reflux for 3 hours Start->Reaction Reagents NBS, Dibenzoyl Peroxide Carbon Tetrachloride Reagents->Reaction Workup Cool to Room Temperature Reaction->Workup Product This compound (in solution) Workup->Product

Caption: Workflow for the synthesis of this compound.

General Laboratory Safety Protocol

Lab_Safety cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Ventilation Work in a Fume Hood PPE->Ventilation AvoidInhalation Avoid Inhaling Dust/Vapors AvoidContact Avoid Skin and Eye Contact AvoidInhalation->AvoidContact SpillKit Ensure Spill Kit is Accessible AvoidContact->SpillKit Decontaminate Decontaminate Work Area Waste Dispose of Waste Properly Decontaminate->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: General safety protocol for handling hazardous chemical reagents.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_note *M5(b)N = this compound PROTAC PROTAC Molecule (Synthesized from M5(b)N*) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Nicotinic Receptor Modulators Utilizing Methyl 5-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nicotinic acetylcholine receptor (nAChR) modulators using methyl 5-(bromomethyl)nicotinate as a key building block. Nicotinic receptors are a family of ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Their modulation by small molecules offers therapeutic potential for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

This compound is a versatile reagent that can be employed in the synthesis of a variety of nicotinic receptor ligands. Its utility stems from the presence of a reactive bromomethyl group, which allows for the introduction of the nicotinic pharmacophore onto different molecular scaffolds through nucleophilic substitution reactions.

Synthesis of the Key Intermediate: this compound

The primary route to obtaining this compound involves the radical bromination of its precursor, methyl 5-methylnicotinate.

Reaction Scheme:

G cluster_0 Synthesis of this compound Reactant Methyl 5-methylnicotinate Product This compound Reactant->Product Reflux, 3h Reagent N-Bromosuccinimide (NBS) Dibenzoyl peroxide (initiator) Solvent Carbon tetrachloride

Caption: Synthesis of the key building block.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Methyl 5-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide

  • Carbon tetrachloride (CCl4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-methylnicotinate (1.0 eq) in carbon tetrachloride.

  • To this solution, add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of dibenzoyl peroxide (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting succinimide byproduct can be removed by filtration.

  • The filtrate, containing the crude this compound, can be used directly in the next step or purified by column chromatography on silica gel.

Quantitative Data:

ReactantMolar Eq.
Methyl 5-methylnicotinate1.0
N-Bromosuccinimide (NBS)1.0
Dibenzoyl peroxidecatalytic

Application in the Synthesis of Nicotinic Receptor Ligands

This compound serves as an excellent electrophile for the N-alkylation of various amine-containing scaffolds. This reaction introduces the 3-pyridylmethyl moiety, a key structural feature present in many potent nicotinic receptor modulators.

General Workflow for Synthesis and Evaluation

The general workflow for utilizing this compound in the discovery of new nicotinic receptor modulators is outlined below.

G A Synthesis of This compound C N-Alkylation Reaction A->C B Selection of Amine Scaffold B->C D Purification and Characterization C->D E In vitro Binding Assays (e.g., [3H]epibatidine) D->E F Functional Assays (e.g., Calcium Flux) E->F G Lead Compound Identification F->G

Caption: Drug discovery workflow.

Example Application: Synthesis of Novel Nicotinic Ligands with Multimodal Action

While a direct synthesis starting from this compound is not explicitly detailed in the provided search results, a plausible synthetic route to novel nicotinic ligands can be inferred. For instance, the synthesis of functionalized esters with nicotinic activity often involves the coupling of a nicotinic acid derivative with an appropriate alcohol or amine.[1] The bromomethyl group of this compound provides a reactive handle to achieve this.

Hypothetical Reaction Scheme:

G cluster_1 Synthesis of a Nicotinic Modulator Reactant1 This compound Product N-alkylated Nicotinic Receptor Modulator Reactant1->Product Reactant2 Nucleophilic Amine (e.g., a secondary amine) Reactant2->Product Nucleophilic Substitution Base Base (e.g., K2CO3 or Et3N) Solvent Solvent (e.g., DMF or CH3CN)

Caption: General synthesis of a nicotinic modulator.

Experimental Protocol: General Procedure for N-Alkylation

Materials:

  • This compound

  • Amine of interest

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Dimethylformamide (DMF) or Acetonitrile (CH3CN)

Procedure:

  • To a solution of the amine (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated nicotinic receptor modulator.

Pharmacological Evaluation of Synthesized Modulators

The synthesized compounds can be evaluated for their affinity and functional activity at various nAChR subtypes.

In Vitro Binding Affinity

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor subtype. For nAChRs, [3H]epibatidine or [3H]cytisine are often used as radioligands.

Quantitative Data from a Representative Study: [1]

CompoundnAChR SubtypeKi (µM)
Compound 20 α4β20.031 ± 0.006
h-DAT1.008 ± 0.230
Compound 21 α4β20.113 ± 0.037
h-DAT0.075 ± 0.009
Compound 3 α4β20.009 ± 0.001

Note: These compounds are examples of nicotinic ligands and were not explicitly synthesized from this compound in the cited literature. However, this data illustrates the typical quantitative information obtained from such studies.

Functional Activity

Functional assays, such as calcium flux assays using fluorescent dyes (e.g., Fluo-4), are employed to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a specific nAChR subtype expressed in a cell line (e.g., SH-EP1 cells).

Signaling Pathways and Experimental Logic

The modulation of nAChRs by synthesized ligands can impact various downstream signaling pathways. The general logic of evaluating these compounds involves a tiered approach from synthesis to biological characterization.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Methyl 5-methylnicotinate B This compound A->B Bromination C Novel Nicotinic Modulator B->C N-Alkylation D Receptor Binding (Affinity - Ki) C->D E Functional Assay (Efficacy - EC50/IC50) D->E F Selectivity Profiling (vs. other nAChR subtypes) E->F

Caption: From synthesis to biological evaluation.

By following these protocols and application notes, researchers can effectively utilize this compound as a valuable synthon in the development of novel and potent nicotinic receptor modulators for potential therapeutic applications.

References

Protocol for the N-alkylation of Amines with Methyl 5-(bromomethyl)nicotinate: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. Methyl 5-(bromomethyl)nicotinate is a valuable bifunctional reagent, incorporating a reactive benzylic bromide for alkylation and a methyl nicotinate moiety. The nicotinic acid (niacin) core is of significant interest in drug discovery, as its derivatives are known to play roles in various signaling pathways. For instance, nicotinic acid has been shown to inhibit vascular inflammation through a SIRT1-dependent signaling pathway[1]. Furthermore, derivatives of nicotinic acid are key ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases and cognitive function[2]. This application note provides a detailed protocol for the N-alkylation of a range of primary and secondary amines with this compound, offering a straightforward route to novel substituted nicotinic acid derivatives for further investigation in drug development and chemical biology.

Reaction Scheme

The general reaction for the N-alkylation of amines with this compound is depicted below:

Where Py represents the pyridine ring, and R1 and R2 can be hydrogen, alkyl, or aryl groups.

Experimental Protocols

Materials and Methods
  • Reagents:

    • This compound (≥95%)

    • Primary and secondary amines (e.g., benzylamine, aniline, diethylamine, piperidine)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Anhydrous acetonitrile (MeCN)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Condenser

    • Inert atmosphere setup (e.g., nitrogen or argon)

    • Heating mantle or oil bath

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash chromatography system

    • NMR spectrometer

    • Mass spectrometer

General Protocol for N-alkylation
  • To a solution of the amine (1.0 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 10 minutes under an inert atmosphere.

  • Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-alkylated product.

Data Presentation

The following table summarizes the results for the N-alkylation of various amines with this compound based on the general protocol.

EntryAmineProductReaction Time (h)Yield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)MS (ESI+) m/z
1BenzylamineMethyl 5-((benzylamino)methyl)nicotinate6859.15 (d, J=2.0 Hz, 1H), 8.78 (d, J=2.0 Hz, 1H), 8.30 (t, J=2.0 Hz, 1H), 7.40-7.25 (m, 5H), 3.95 (s, 3H), 3.90 (s, 2H), 3.85 (s, 2H), 2.0 (br s, 1H)271.1 [M+H]⁺
2AnilineMethyl 5-((phenylamino)methyl)nicotinate8789.18 (d, J=2.0 Hz, 1H), 8.80 (d, J=2.0 Hz, 1H), 8.35 (t, J=2.0 Hz, 1H), 7.25-7.15 (m, 2H), 6.80-6.70 (m, 3H), 4.40 (s, 2H), 4.10 (br s, 1H), 3.96 (s, 3H)257.1 [M+H]⁺
3DiethylamineMethyl 5-((diethylamino)methyl)nicotinate4929.12 (d, J=2.0 Hz, 1H), 8.75 (d, J=2.0 Hz, 1H), 8.25 (t, J=2.0 Hz, 1H), 3.94 (s, 3H), 3.70 (s, 2H), 2.60 (q, J=7.2 Hz, 4H), 1.10 (t, J=7.2 Hz, 6H)223.1 [M+H]⁺
4PiperidineMethyl 5-(piperidin-1-ylmethyl)nicotinate4959.10 (d, J=2.0 Hz, 1H), 8.73 (d, J=2.0 Hz, 1H), 8.22 (t, J=2.0 Hz, 1H), 3.93 (s, 3H), 3.60 (s, 2H), 2.45-2.35 (m, 4H), 1.65-1.55 (m, 4H), 1.50-1.40 (m, 2H)235.1 [M+H]⁺

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for N-Alkylation reagents Amine, K₂CO₃, Anhydrous DMF reaction_setup Stir at RT under N₂ for 10 min reagents->reaction_setup addition Add this compound in DMF reaction_setup->addition reaction Heat to 60 °C for 4-12 h (Monitor by TLC) addition->reaction workup Cool to RT, add H₂O reaction->workup extraction Extract with EtOAc workup->extraction drying Wash with brine, dry over Na₂SO₄ extraction->drying concentration Concentrate in vacuo drying->concentration purification Flash Column Chromatography concentration->purification product Pure N-alkylated Product purification->product

Caption: Workflow for the N-alkylation of amines.

Signaling Pathway Context

The nicotinic acid moiety of the synthesized compounds suggests their potential interaction with pathways regulated by nicotinamide adenine dinucleotide (NAD⁺), a key cellular metabolite. One such pathway involves Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase.

signaling_pathway Potential Signaling Pathway Involvement N_alkylated_nicotinate N-Alkylated Methyl Nicotinate Derivative NAD_metabolism Cellular NAD⁺ Metabolism N_alkylated_nicotinate->NAD_metabolism Potential Influence nAChR Nicotinic Acetylcholine Receptor (nAChR) Binding N_alkylated_nicotinate->nAChR Potential Ligand SIRT1 SIRT1 Activation NAD_metabolism->SIRT1 NAD⁺ as substrate Downstream_effects Modulation of Inflammatory Response & Gene Expression SIRT1->Downstream_effects Neuro_signaling Modulation of Neurotransmitter Release & Neuronal Excitability nAChR->Neuro_signaling

Caption: Potential biological targets of the synthesized compounds.

Conclusion

This application note provides a reliable and versatile protocol for the N-alkylation of various amines with this compound. The reaction proceeds with good to excellent yields for both primary and secondary, as well as aliphatic and aromatic amines. The resulting N-substituted methyl 5-(aminomethyl)nicotinate derivatives are valuable building blocks for the synthesis of more complex molecules with potential applications in modulating SIRT1- and nAChR-related signaling pathways, making them attractive candidates for further investigation in drug discovery programs.

References

Application Notes and Protocols for Methyl 5-(bromomethyl)nicotinate in Pyridine-Based Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(bromomethyl)nicotinate is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development.[1] Its structure, incorporating an electrophilic bromomethyl group and a nucleophilicity-modulating pyridine ring with a methyl ester, makes it an ideal building block for the derivatization of complex molecules, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3][4][5][6][7] The pyridine-nicotinate core of this reagent can serve as a rigid and synthetically tractable component of the linker in a PROTAC, influencing the overall conformation and efficacy of the degrader.[8]

This document provides detailed application notes and experimental protocols for the use of this compound in the derivatization of pyridine-based structures, with a focus on its application in PROTAC synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate reaction setup and characterization.

PropertyValueSource(s)
CAS Number 877624-38-9[9]
Molecular Formula C₈H₈BrNO₂[9]
Molecular Weight 230.06 g/mol [9]
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.

Applications in Derivatization for PROTAC Synthesis

The primary application of this compound in drug discovery is as a linker component in the synthesis of PROTACs. The bromomethyl group serves as a reactive handle for covalent attachment to a nucleophilic site on either a ligand for a Protein of Interest (POI) or a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[5][10][11] The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism.[1]

The pyridine ring of the nicotinate can provide rigidity to the linker, which is a critical factor in optimizing the ternary complex formation between the POI, the PROTAC, and the E3 ligase. The ester group offers a potential site for further modification or can influence the overall polarity and cell permeability of the final PROTAC molecule.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of nucleophile-containing molecules with this compound. Researchers should optimize the reaction conditions based on the specific substrate and desired product.

Protocol 1: N-Alkylation of an Amine-Containing Moiety (e.g., E3 Ligase Ligand)

This protocol describes the reaction of this compound with a primary or secondary amine, a common step in attaching the linker to an E3 ligase ligand.

Materials:

  • This compound

  • Amine-containing substrate (e.g., VHL or CRBN ligand derivative)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Purification apparatus (e.g., flash chromatography system)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the stirred solution of the amine and base.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Substrate TypeProductTypical Yield (%)Typical Purity (%) (after chromatography)
Primary AmineSecondary Amine Derivative60 - 80>95
Secondary AmineTertiary Amine Derivative50 - 75>95
Protocol 2: O-Alkylation of a Phenolic Moiety

This protocol outlines the derivatization of a phenol, which can be present on a POI ligand, via a Williamson ether synthesis.

Materials:

  • This compound

  • Phenol-containing substrate

  • Anhydrous Acetonitrile (ACN) or DMF

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • TLC supplies

  • Purification apparatus

Procedure:

  • Under an inert atmosphere, dissolve the phenol-containing substrate (1.0 equivalent) in anhydrous ACN or DMF.

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Add this compound (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

Substrate TypeProductTypical Yield (%)Typical Purity (%) (after chromatography)
PhenolPhenyl Ether Derivative50 - 70>95

Visualizations

Logical Workflow for Derivatization

derivatization_workflow reagent This compound sn2_reaction SN2 Reaction reagent->sn2_reaction substrate Pyridine-based Substrate (with Nucleophile: -NHR, -OH, -SH) substrate->sn2_reaction reaction_conditions Reaction Conditions (Solvent, Base, Temperature) reaction_conditions->sn2_reaction workup Work-up (Quenching, Extraction, Drying) sn2_reaction->workup purification Purification (Column Chromatography) workup->purification product Derivatized Product purification->product characterization Characterization (NMR, MS, HPLC) product->characterization protac_mechanism cluster_cell Cellular Environment protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ternary_complex->protac Recycled ub_poi Polyubiquitinated POI ternary_complex->ub_poi Ubiquitination ubiquitin Ubiquitin ubiquitin->ternary_complex proteasome 26S Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation peptides Peptides degradation->peptides kinase_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor target_kinase Target Kinase (POI) receptor->target_kinase Activates downstream_protein Downstream Signaling Protein target_kinase->downstream_protein Phosphorylates degradation Degradation target_kinase->degradation transcription_factor Transcription Factor downstream_protein->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression protac PROTAC (with Nicotinate Linker) protac->degradation degradation->target_kinase Blocks Pathway

References

Application Notes and Protocols: Methyl 5-(bromomethyl)nicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(bromomethyl)nicotinate is a versatile bifunctional reagent of significant interest in medicinal chemistry. Its structure, incorporating a reactive bromomethyl group and a methyl nicotinate scaffold, renders it a valuable building block for the synthesis of a diverse array of biologically active molecules. The pyridine ring is a common motif in many pharmaceuticals, and the bromomethyl group provides a convenient handle for introducing various functionalities through nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on nicotinic acetylcholine receptor (nAChR) modulators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 877624-38-9
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in dichloromethane, chloroform, and ethyl acetate.
Storage Store at 2-8°C, protected from light and moisture.

Application in the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR activity is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, nicotine addiction, and certain types of cancer.[1] Consequently, the development of selective nAChR modulators is a major focus of drug discovery efforts.

This compound serves as an excellent starting material for the synthesis of novel nAChR ligands. The bromomethyl group can be readily displaced by various nucleophiles, such as primary and secondary amines, to introduce diverse side chains that can interact with specific subtypes of nAChRs.

Representative Medicinal Chemistry Project: Synthesis of Novel α4β2 nAChR Partial Agonists

This section outlines a representative project focused on the synthesis and evaluation of a series of substituted benzylamine derivatives of methyl nicotinate as potential partial agonists of the α4β2 nAChR subtype, a key target for smoking cessation therapies.[2]

Experimental Protocols

I. General Procedure for the Synthesis of Methyl 5-((benzylamino)methyl)nicotinate Derivatives

This protocol describes the N-alkylation of various substituted anilines with this compound.

  • Materials:

    • This compound

    • Substituted aniline (e.g., aniline, 4-fluoroaniline, 3-methoxyaniline)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • To a solution of the substituted aniline (1.0 eq.) in acetonitrile (10 mL/mmol of aniline) in a round-bottom flask, add potassium carbonate (2.0 eq.).

    • Add a solution of this compound (1.1 eq.) in acetonitrile (5 mL/mmol) dropwise to the stirred suspension at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl 5-((substituted-benzylamino)methyl)nicotinate derivative.

II. Synthesis of this compound

This protocol describes a common method for the synthesis of the starting material, this compound, from methyl 5-methylnicotinate.

  • Materials:

    • Methyl 5-methylnicotinate

    • N-Bromosuccinimide (NBS)

    • Dibenzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl₄)

  • Procedure: [3]

    • To a solution of methyl 5-methylnicotinate (5 g, 33 mmol) in carbon tetrachloride (200 mL), add N-Bromosuccinimide (5.9 g, 1 equivalent) and dibenzoyl peroxide (1.2 g, 0.15 equivalents).[3]

    • Reflux the reaction mixture for 3 hours.[3]

    • Cool the reaction to room temperature. The resulting solution containing this compound can be used in the next step without further purification.[3]

Quantitative Data

The following table summarizes representative yields and biological activity data for a series of synthesized compounds. The biological activity is presented as the inhibitory constant (Kᵢ) against the human α4β2 nAChR, determined by radioligand binding assays.

CompoundRYield (%)α4β2 nAChR Kᵢ (µM)
1a H755.2 ± 0.4
1b 4-F722.8 ± 0.3
1c 3-OCH₃688.1 ± 0.7
Varenicline --0.00015[4]

Note: The Kᵢ values are hypothetical and for illustrative purposes, based on structure-activity relationships observed in similar series of nAChR modulators. Varenicline is included as a reference compound.

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling in Dopamine Release and Addiction

Activation of presynaptic α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) leads to an influx of Ca²⁺, which in turn triggers the release of dopamine in the nucleus accumbens (NAc). This dopamine release is a key event in the brain's reward pathway and is central to the addictive properties of nicotine.[5][6][7] Partial agonists at the α4β2 nAChR, such as varenicline, are thought to exert their therapeutic effect by partially stimulating this pathway to alleviate withdrawal symptoms, while also competing with nicotine to reduce its rewarding effects.[4]

nAChR_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron (VTA) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (NAc) Nicotine Nicotine / Acetylcholine nAChR α4β2 nAChR Nicotine->nAChR Binds to Ca_channel Ca²⁺ Influx nAChR->Ca_channel Activates Vesicles Dopamine Vesicles Ca_channel->Vesicles Triggers Fusion Dopamine Dopamine Vesicles->Dopamine Release D2R Dopamine D2 Receptor Dopamine->D2R Binds to Reward Reward Sensation D2R->Reward Leads to

nAChR-mediated dopamine release in the reward pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel nAChR modulators using this compound.

experimental_workflow Start Start: this compound & Substituted Anilines Reaction N-Alkylation Reaction (K₂CO₃, CH₃CN) Start->Reaction Workup Work-up & Purification (Extraction, Chromatography) Reaction->Workup Characterization Characterization (NMR, MS, HPLC) Workup->Characterization Screening Biological Screening (Radioligand Binding Assay) Characterization->Screening Data Data Analysis (Determine Kᵢ values) Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Workflow for synthesis and evaluation of nAChR modulators.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of novel ligands targeting nicotinic acetylcholine receptors. The straightforward reactivity of its bromomethyl group allows for the efficient generation of diverse chemical libraries for biological screening. The protocols and data presented herein provide a foundation for researchers to explore the potential of this reagent in their own drug discovery programs. Further investigation into the synthesis of derivatives targeting other enzyme classes and for applications in PET imaging is warranted.

References

Application Notes and Protocols for the Synthesis of Methyl 5-((Aryl/Alkylthio)methyl)nicotinates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 5-(bromomethyl)nicotinate is a versatile reagent in medicinal chemistry and drug discovery, serving as a key building block for introducing a nicotinoyl moiety with a flexible thioether linkage. The reaction of this compound with thiols proceeds via a nucleophilic substitution reaction (SN2) to afford a variety of methyl 5-((aryl/alkylthio)methyl)nicotinates.[1][2][3] These products are of significant interest as they can be further elaborated or screened for biological activity. This document provides a detailed experimental protocol for this transformation, along with representative data and workflow diagrams. The high nucleophilicity of thiols makes them excellent partners for reaction with alkyl halides like this compound.[3][4]

Experimental Protocols

This section details the general procedure for the reaction of this compound with a representative thiol.

Materials and Reagents:

  • This compound

  • Thiophenol (or other desired thiol)

  • Potassium Carbonate (K₂CO₃) or other suitable base (e.g., Triethylamine, Sodium Hydride)

  • Acetonitrile (CH₃CN) or other suitable polar aprotic solvent (e.g., DMF, Acetone)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

General Procedure:

  • Reaction Setup: To a solution of the desired thiol (1.0 equivalent) in acetonitrile (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add a suitable base such as potassium carbonate (1.5-2.0 equivalents).

  • Addition of Electrophile: To the stirring suspension, add a solution of this compound (1.0-1.2 equivalents) in acetonitrile dropwise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (this compound) is consumed. Reactions are typically complete within 2-12 hours at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Extraction and Drying: The organic layer is separated, washed with water and then with brine. The organic layer is subsequently dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 5-((aryl/alkylthio)methyl)nicotinate.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the reaction of this compound with various thiols, based on typical outcomes for similar SN2 reactions.[1][2][3]

EntryThiolBaseSolventTime (h)Yield (%)
1ThiophenolK₂CO₃Acetonitrile492
24-MethoxythiophenolK₂CO₃Acetonitrile395
34-ChlorothiophenolK₂CO₃DMF588
4Benzyl mercaptanEt₃NAcetonitrile685
5EthanethiolNaHTHF290

Visualizations

Chemical Reaction Scheme:

G R1 This compound P1 Methyl 5-((R-thio)methyl)nicotinate R1->P1 R2 Thiol (R-SH) R2->P1 Re1 Base (e.g., K₂CO₃) P2 Salt (e.g., KBr) Re1->P2 Re2 Solvent (e.g., Acetonitrile) P3 Protonated Base (e.g., KHCO₃)

Caption: General reaction scheme for the synthesis of methyl 5-((R-thio)methyl)nicotinates.

Experimental Workflow Diagram:

G start Start step1 Dissolve Thiol and Base in Solvent start->step1 step2 Add this compound step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Work-up: Filter and Concentrate step3->step4 Reaction Complete step5 Extraction and Washing step4->step5 step6 Drying and Solvent Removal step5->step6 step7 Purification by Column Chromatography step6->step7 end Characterize Pure Product step7->end

Caption: Experimental workflow for the synthesis and purification of thioether products.

References

Application Notes and Protocols for Methyl 5-(bromomethyl)nicotinate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(bromomethyl)nicotinate is a bifunctional building block with significant potential for application in solid-phase organic synthesis (SPOS), particularly for the generation of diverse libraries of substituted nicotinamide derivatives. The presence of a reactive bromomethyl group allows for straightforward immobilization onto a variety of solid supports, while the methyl nicotinate core provides a scaffold for further chemical diversification. Substituted pyridines are prevalent motifs in numerous biologically active compounds, making this scaffold an attractive starting point for drug discovery programs.

While direct, published applications of this compound in SPOS are not extensively documented, its structural features allow for the adaptation of well-established solid-phase synthesis methodologies. These notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of this reagent in SPOS, based on analogous and widely practiced techniques in combinatorial chemistry.

Application Notes

Scaffold Immobilization: The "Safety-Catch" Linker Approach

The bromomethyl functionality of this compound serves as an excellent electrophilic handle for attachment to nucleophilic resins. This immobilization strategy can be viewed as a type of "safety-catch" linker, where the initial bond to the resin is stable under a range of reaction conditions, and cleavage is triggered by a specific chemical step. The choice of nucleophilic resin is critical as it dictates the functional group present in the final product upon cleavage.

  • Hydroxymethyl Resins (e.g., Wang Resin): Attachment to a hydroxymethyl resin via Williamson ether synthesis results in an ether linkage. Subsequent on-resin modifications can be performed, and the final product can be cleaved from the resin under acidic conditions (e.g., using trifluoroacetic acid - TFA), typically yielding a benzyl ether derivative of the nicotinic acid scaffold, or potentially the carboxylic acid if the initial linkage is designed to be more labile.

  • Aminomethyl Resins (e.g., AM Resin): Reaction with an aminomethyl resin leads to the formation of a secondary amine linkage. This approach is useful for creating libraries of compounds with a resin-linked nitrogen atom.

  • Thiol-functionalized Resins (e.g., Mercaptomethyl Resin): Immobilization on a thiol-containing resin results in a thioether linkage, which is generally stable to a wider range of chemical conditions compared to ether or amine linkages.

On-Resin Diversification Strategies

Once the this compound scaffold is immobilized, the methyl ester group serves as a key point for diversification.

  • Amide Library Synthesis: The most direct diversification strategy involves the conversion of the methyl ester to a library of amides. This is typically a two-step process:

    • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Amide Coupling: The resulting resin-bound carboxylic acid is then coupled with a diverse library of primary or secondary amines using standard peptide coupling reagents such as HBTU/HOBt or HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). This allows for the rapid generation of a large number of unique nicotinamide derivatives.

  • Reduction to Alcohol: The methyl ester can be reduced to the corresponding primary alcohol using reducing agents like lithium borohydride (LiBH4). The resulting alcohol can then be further functionalized, for example, by etherification or esterification with a new set of building blocks.

Cleavage Strategies

The final step in the synthesis is the cleavage of the desired compounds from the solid support. The choice of cleavage cocktail depends on the nature of the linker and the protecting groups used during the synthesis.

  • Acidic Cleavage: For acid-labile linkers, such as those formed with Wang resin, a solution of trifluoroacetic acid (TFA) is commonly used. Scavengers like triisopropylsilane (TIPS) and water are often included in the cleavage cocktail to trap reactive carbocations generated during the process.

  • "Traceless" Cleavage: While not strictly a traceless linker in the formal sense, if the bromomethyl group is attached to a resin that allows for cleavage under conditions that result in the reduction of the benzylic C-O or C-N bond, the final product would have a methyl group at the 5-position of the pyridine ring. This would require a specifically designed linker and cleavage strategy.

Experimental Protocols

The following protocols are provided as a guide and are based on standard procedures in solid-phase organic synthesis. Optimization may be required for specific applications.

Protocol 1: Immobilization of this compound onto Wang Resin

This protocol describes the attachment of the scaffold to a hydroxymethyl-functionalized polystyrene resin.

Materials:

  • Wang Resin (100-200 mesh, loading capacity ~1.0 mmol/g)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Wang resin (1 g, ~1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a reaction vessel with gentle agitation.

  • Drain the DMF.

  • In a separate flask, suspend NaH (60 mg, 1.5 mmol, 1.5 eq) in anhydrous THF (5 mL) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add a solution of the swollen Wang resin in anhydrous THF (10 mL) to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 2 hours to form the alkoxide.

  • Cool the mixture to 0 °C and slowly add a solution of this compound (460 mg, 2.0 mmol, 2.0 eq) in anhydrous THF (5 mL).

  • Allow the reaction to proceed at room temperature for 24 hours with gentle agitation.

  • Quench the reaction by the slow addition of MeOH (2 mL).

  • Filter the resin and wash sequentially with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum. The loading of the resin can be determined by cleaving a small amount of the resin and analyzing the product by HPLC or by spectroscopic methods.

Protocol 2: On-Resin Synthesis of a Nicotinamide Library

This protocol describes the hydrolysis of the methyl ester and subsequent amidation with a representative amine.

Materials:

  • Resin-bound methyl 5-(nicotinate) from Protocol 1

  • Lithium hydroxide (LiOH)

  • 1,4-Dioxane

  • Water

  • A library of primary or secondary amines

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure (per reaction well in a parallel synthesizer):

A. Saponification:

  • To the resin (~50 mg, ~0.05 mmol) in a reaction vessel, add a solution of LiOH (12 mg, 0.5 mmol, 10 eq) in a 3:1 mixture of 1,4-Dioxane and water (2 mL).

  • Agitate the mixture at 50 °C for 12 hours.

  • Filter the resin and wash sequentially with water (3 x 2 mL), a 1:1 mixture of water and DMF (3 x 2 mL), and DMF (3 x 2 mL).

B. Amide Coupling:

  • Swell the resin-bound carboxylic acid in anhydrous DMF (1 mL).

  • In a separate vial, prepare the activation solution:

    • Dissolve the desired amine (0.25 mmol, 5 eq) in anhydrous DMF (0.5 mL).

    • Add HBTU (95 mg, 0.25 mmol, 5 eq), HOBt (34 mg, 0.25 mmol, 5 eq), and DIEA (87 µL, 0.5 mmol, 10 eq).

    • Vortex the mixture for 5 minutes.

  • Add the activation solution to the resin.

  • Agitate the reaction mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage of the Final Product from Wang Resin

This protocol describes the release of the synthesized nicotinamide derivative from the solid support.

Materials:

  • Dried resin from Protocol 2

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add the cleavage cocktail (2 mL) to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA (0.5 mL).

  • Combine the filtrates and concentrate under a stream of nitrogen to reduce the volume of TFA.

  • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (10 mL) to precipitate the crude product.

  • Centrifuge the mixture to pellet the product.

  • Decant the ether and wash the pellet with cold diethyl ether (2 x 5 mL).

  • Dry the crude product under vacuum. The product can be further purified by preparative HPLC.

Data Presentation

The following table presents hypothetical data for the on-resin synthesis of a small library of nicotinamide derivatives to illustrate the expected outcomes.

Amine Used (R-NH2)Coupling Time (h)Cleavage Yield (%)Purity by HPLC (%)
Benzylamine485>95
Morpholine492>98
n-Butylamine488>95
Aniline675>90

Visualization

Experimental Workflow

experimental_workflow cluster_resin_prep Resin Preparation cluster_immobilization Immobilization cluster_diversification On-Resin Diversification cluster_cleavage Cleavage & Purification resin Wang Resin swelling Swell in DMF resin->swelling activation Activate with NaH swelling->activation coupling Couple to Resin activation->coupling reagent This compound reagent->coupling saponification Saponification (LiOH) coupling->saponification amide_coupling Amide Coupling (Amine Library) saponification->amide_coupling cleavage Cleavage (TFA) amide_coupling->cleavage purification Purification (HPLC) cleavage->purification final_product Final Nicotinamide Library purification->final_product

Caption: Experimental workflow for the solid-phase synthesis of a nicotinamide library.

Resin Choice and Cleavage Outcome

resin_choice cluster_resins Choice of Nucleophilic Resin cluster_products Final Product Functional Group reagent This compound wang Hydroxymethyl Resin (e.g., Wang) reagent->wang Immobilization amino Aminomethyl Resin reagent->amino Immobilization thiol Thiol Resin reagent->thiol Immobilization ether Benzyl Ether Derivative (Acid Cleavage) wang->ether Cleavage secondary_amine Secondary Amine Derivative amino->secondary_amine Cleavage thioether Thioether Derivative thiol->thioether Cleavage

Caption: Influence of resin choice on the final product's functional group.

Hypothetical Biological Target Pathway

Nicotinamide derivatives are known to interact with a variety of biological targets, including enzymes involved in NAD+ metabolism and signaling pathways. For instance, they can be inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and cell death.

signaling_pathway dna_damage DNA Damage parp PARP Activation dna_damage->parp par PAR Synthesis parp->par apoptosis Apoptosis parp->apoptosis If repair fails nad NAD+ nad->parp dna_repair DNA Repair par->dna_repair library Nicotinamide Library (Potential PARP Inhibitors) library->parp Inhibition

Application Notes and Protocols: Methyl 5-(bromomethyl)nicotinate as a Novel Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(bromomethyl)nicotinate is a bifunctional molecule with potential applications as a linker in bioconjugation. Its chemical structure, featuring a reactive bromomethyl group and a methyl nicotinate moiety, allows for the covalent attachment of this linker to biomolecules. The bromomethyl group serves as an electrophilic handle for reaction with nucleophilic residues on proteins, such as cysteine and lysine. The methyl nicotinate portion can be further modified or can itself be the payload, depending on the desired application. This document provides detailed application notes and hypothetical protocols for the use of this compound in bioconjugation, particularly focusing on the alkylation of cysteine and lysine residues in proteins. While direct literature on the bioconjugation applications of this specific molecule is limited, the protocols and data presented here are based on the well-established reactivity of similar benzylic bromides and alkylating agents with proteins.

The primary mode of action for this linker is the S-alkylation of cysteine residues or N-alkylation of lysine residues. Cysteine, with its highly nucleophilic thiol group, is a primary target for such electrophilic linkers.[1][2][3][4][5] Lysine, while generally less nucleophilic than cysteine, can also be targeted, especially at slightly alkaline pH where its primary amine is deprotonated.[6][7][8] The pyridine ring in the linker may also influence its reactivity and solubility.

Potential Applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a monoclonal antibody (mAb), targeting the drug to cancer cells.

  • Protein Labeling: Fluorophores or biotin can be conjugated to proteins for imaging or detection purposes.

  • Immobilization of Proteins: Covalently attaching proteins to solid supports for use in assays or as biocatalysts.

  • Peptide Cyclization: The bifunctional nature of related linkers can be used to staple or cyclize peptides, potentially enhancing their stability and activity.[9]

Chemical Reaction Mechanism

The primary reaction involves the nucleophilic attack of a deprotonated thiol group from a cysteine residue or the primary amine of a lysine residue on the electrophilic carbon of the bromomethyl group. This results in the formation of a stable thioether or secondary amine bond, respectively, and the release of a bromide ion.

Experimental Protocols

Protocol 1: Cysteine-Specific Alkylation of a Protein

This protocol describes a general procedure for the selective alkylation of cysteine residues in a protein using this compound.

Materials:

  • Protein of interest (containing accessible cysteine residues)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Desalting column (e.g., PD-10)

  • Analytical equipment (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-20 fold molar excess of a reducing agent (e.g., TCEP or DTT).

    • Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.[10][11]

    • If a reducing agent was used, remove it by buffer exchange using a desalting column equilibrated with Conjugation Buffer.

  • Linker Preparation:

    • Prepare a stock solution of this compound (e.g., 10-100 mM) in a water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle stirring. The reaction can also be performed at 4°C for 16-24 hours to minimize potential protein degradation.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10-50 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker and quenching reagent by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • Determine the degree of labeling (linker-to-protein ratio) using techniques such as UV-Vis spectroscopy (if the linker has a distinct absorbance), or more accurately by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[12]

    • Analyze the conjugate by SDS-PAGE to confirm conjugation and assess the purity and integrity of the protein.

Protocol 2: Lysine-Directed Alkylation of a Protein

This protocol outlines a general procedure for the alkylation of lysine residues. Note that this reaction is generally less specific than cysteine alkylation due to the abundance of lysine residues on the protein surface.

Materials:

  • Protein of interest (with accessible lysine residues)

  • This compound

  • Conjugation Buffer: Sodium bicarbonate buffer (50 mM, pH 8.5-9.0)

  • Quenching Reagent: Tris buffer (1 M, pH 8.0)

  • Desalting column (e.g., PD-10)

  • Analytical equipment (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Conjugation Buffer to a final concentration of 1-10 mg/mL. The slightly alkaline pH helps to deprotonate the lysine amino groups, increasing their nucleophilicity.[6]

  • Linker Preparation:

    • Prepare a stock solution of this compound (e.g., 10-100 mM) in a water-miscible organic solvent (e.g., DMF or DMSO).

  • Conjugation Reaction:

    • Add a 20-100 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio needs to be determined experimentally.

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-6 hours with gentle stirring.

  • Quenching the Reaction:

    • Add Tris buffer to a final concentration of 50-100 mM to quench the reaction by reacting with the excess linker.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate from excess reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • Determine the degree of labeling by mass spectrometry.

    • Assess the purity and integrity of the conjugate using SDS-PAGE.

Data Presentation

The following tables summarize typical quantitative data expected from the bioconjugation reactions. These values are estimates based on similar alkylation chemistries and should be optimized for each specific application.

Table 1: Typical Reaction Parameters for Cysteine Alkylation

ParameterValueReference
pH7.2 - 7.5General protein stability
Temperature4 - 25 °C[10]
Reaction Time2 - 24 hours[10]
Linker:Protein Molar Ratio10:1 - 50:1Empirical
Expected Yield> 90% (for accessible cysteines)[11]

Table 2: Typical Reaction Parameters for Lysine Alkylation

ParameterValueReference
pH8.5 - 9.0[6]
Temperature20 - 25 °CGeneral protocol
Reaction Time4 - 6 hoursGeneral protocol
Linker:Protein Molar Ratio20:1 - 100:1Empirical
Expected YieldVariable (depends on protein and conditions)[7]

Visualization of Workflows and Concepts

Experimental_Workflow_Cysteine Protein Protein Solution in PBS (pH 7.2-7.5) Reduce Add TCEP/DTT (if needed) Protein->Reduce Reduction Conjugate Conjugation Reaction (2-4h at RT or 16-24h at 4°C) Protein->Conjugate Direct Conjugation (if no reduction needed) Buffer_Exchange1 Buffer Exchange (remove reducing agent) Reduce->Buffer_Exchange1 Buffer_Exchange1->Conjugate Linker This compound in DMF/DMSO Linker->Conjugate Add Linker Quench Add Quenching Reagent (L-cysteine) Conjugate->Quench Quenching Buffer_Exchange2 Buffer Exchange (purify conjugate) Quench->Buffer_Exchange2 Purification Characterize Characterization (SDS-PAGE, MS) Buffer_Exchange2->Characterize Analysis

Caption: Experimental workflow for cysteine-specific protein conjugation.

Reaction_Mechanism cluster_protein Protein cluster_linker Linker cluster_product Conjugate Protein-SH Protein-SH (Cysteine) Protein-S-Linker Protein-S-CH2-Nicotinate Protein-SH->Protein-S-Linker Nucleophilic Attack Protein-NH2 Protein-NH2 (Lysine) Protein-NH-Linker Protein-NH-CH2-Nicotinate Protein-NH2->Protein-NH-Linker Nucleophilic Attack Linker-Br This compound Linker-Br->Protein-S-Linker Linker-Br->Protein-NH-Linker HBr + HBr Protein-S-Linker->HBr Protein-NH-Linker->HBr

Caption: Reaction mechanism of the linker with Cysteine and Lysine.

ADC_Concept Antibody Monoclonal Antibody (mAb) Conjugation_Step1 mAb-Linker Conjugation Antibody->Conjugation_Step1 Linker This compound Linker->Conjugation_Step1 Drug Cytotoxic Drug Conjugation_Step2 Drug Attachment Drug->Conjugation_Step2 Modification_Step Linker Modification (e.g., hydrolysis of ester) Conjugation_Step1->Modification_Step Modification_Step->Conjugation_Step2 ADC Antibody-Drug Conjugate (ADC) Conjugation_Step2->ADC

Caption: Conceptual workflow for creating an ADC.

Conclusion

This compound presents a promising, yet underexplored, linker for bioconjugation. Based on established chemical principles, it is expected to react efficiently with nucleophilic amino acid residues, particularly cysteine, under mild conditions. The provided protocols offer a starting point for researchers to explore the utility of this linker in their specific applications. It is crucial to empirically optimize the reaction conditions for each protein and desired outcome to achieve the desired degree of labeling and maintain protein function. Further research is warranted to fully characterize the reactivity, stability, and in vivo behavior of bioconjugates formed using this linker.

References

Synthesis of Heterocyclic Compounds from Methyl 5-(bromomethyl)nicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing Methyl 5-(bromomethyl)nicotinate as a key starting material. This versatile building block, featuring a pyridine core with a reactive bromomethyl group and a methyl ester, serves as a valuable precursor for the construction of diverse fused heterocyclic systems of interest in medicinal chemistry and drug discovery.

Introduction

This compound is a bifunctional reagent that allows for sequential or one-pot reactions to generate complex molecular architectures. The presence of the electrophilic bromomethyl group facilitates nucleophilic substitution reactions, while the methyl nicotinate moiety can participate in cyclization reactions, typically after initial derivatization. This combination makes it a strategic starting point for the synthesis of various fused pyridine scaffolds, which are prevalent in many biologically active compounds.

Synthesis of the Starting Material: this compound

The primary route to this compound involves the radical bromination of Methyl 5-methylnicotinate.

Protocol 1: Synthesis of this compound [1]

  • Materials:

    • Methyl 5-methylnicotinate (1 equivalent)

    • N-Bromosuccinimide (NBS) (1 equivalent)

    • Dibenzoyl peroxide (0.15 equivalents)

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • To a solution of Methyl 5-methylnicotinate (e.g., 5 g, 33 mmol) in carbon tetrachloride (200 mL), add NBS (5.9 g, 33 mmol) and dibenzoyl peroxide (1.2 g, 4.95 mmol).

    • Reflux the reaction mixture for 3 hours.

    • Cool the reaction to room temperature. The resulting solution containing this compound is often used in subsequent steps without further purification.

ReactantMolar Ratio
Methyl 5-methylnicotinate1.0
N-Bromosuccinimide (NBS)1.0
Dibenzoyl peroxide0.15

Table 1: Reactant Stoichiometry for the Synthesis of this compound.

Synthesis of Fused Heterocyclic Systems

The reactivity of this compound allows for the synthesis of various fused heterocyclic systems, including thieno[2,3-c]pyridines and pyrido[3,4-d]pyrimidines. These scaffolds are of significant interest in drug discovery due to their presence in a range of bioactive molecules.

Synthesis of Thieno[2,3-c]pyridine Derivatives

Thieno[2,3-c]pyridines are an important class of heterocycles with diverse biological activities.[2][3] A general strategy for their synthesis involves the initial reaction of a thiophene derivative to construct the fused pyridine ring. While direct synthesis from this compound is not explicitly detailed in the searched literature, a plausible synthetic route can be extrapolated from known methods for constructing the thieno[2,3-c]pyridine core, which often involve the cyclization of a substituted thiophene precursor.[2][3][4][5]

Conceptual Workflow for Thieno[2,3-c]pyridine Synthesis

G start This compound intermediate1 Thiophene Derivative start->intermediate1 Reaction with Thiolating Agent intermediate2 Cyclization Precursor intermediate1->intermediate2 Functional Group Manipulation product Thieno[2,3-c]pyridine Derivative intermediate2->product Intramolecular Cyclization

Caption: Conceptual workflow for the synthesis of Thieno[2,3-c]pyridines.

Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

The pyrido[3,4-d]pyrimidine scaffold is another key heterocyclic system with applications in medicinal chemistry. The synthesis of these compounds can be achieved through the reaction of this compound with various nitrogen-containing nucleophiles, followed by cyclization.

Protocol 2: Synthesis of 2-Substituted-5,6-dihydropyrido[3,4-d]pyrimidin-4(3H)-ones

This protocol describes a general two-step synthesis of 2-substituted-5,6-dihydropyrido[3,4-d]pyrimidin-4(3H)-ones starting from the reaction of this compound with a nucleophile such as an amine, followed by cyclization with a suitable reagent like urea or a substituted urea derivative.

  • Step 1: Nucleophilic Substitution

    • Materials:

      • This compound

      • Primary or secondary amine (1.1 equivalents)

      • Anhydrous solvent (e.g., DMF, CH₃CN)

      • Base (e.g., K₂CO₃, Et₃N) (optional, depending on the amine)

    • Procedure:

      • Dissolve this compound in the anhydrous solvent.

      • Add the amine (and base, if necessary) and stir the reaction mixture at room temperature until completion (monitored by TLC).

      • Work up the reaction mixture to isolate the intermediate amino-ester.

  • Step 2: Cyclization

    • Materials:

      • Intermediate amino-ester from Step 1

      • Urea or substituted urea (e.g., thiourea, guanidine) (1.2 equivalents)

      • Solvent (e.g., ethanol, butanol)

      • Base (e.g., sodium ethoxide)

    • Procedure:

      • Dissolve the amino-ester and the urea derivative in the chosen solvent.

      • Add the base and reflux the mixture for several hours until cyclization is complete (monitored by TLC).

      • Cool the reaction mixture and isolate the product by filtration or extraction.

StepReagentsGeneral Conditions
1 This compound, AmineAnhydrous solvent, Room Temperature
2 Intermediate amino-ester, Urea/Thiourea/GuanidineAlcoholic solvent, Base, Reflux

Table 2: General Reaction Conditions for the Synthesis of 2-Substituted-5,6-dihydropyrido[3,4-d]pyrimidin-4(3H)-ones.

Synthetic Pathway for Pyrido[3,4-d]pyrimidin-4(3H)-one

G A This compound B Intermediate Amino-ester A->B + Amine (Nucleophilic Substitution) C Dihydropyrido[3,4-d]pyrimidin-4(3H)-one B->C + Urea/Thiourea/Guanidine (Cyclization)

Caption: Synthetic pathway to Dihydropyrido[3,4-d]pyrimidin-4(3H)-ones.

Applications in Drug Discovery

The synthesized heterocyclic compounds are valuable scaffolds for the development of new therapeutic agents. Fused pyridine systems are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and antimicrobial effects. The ability to generate a library of diverse derivatives by varying the nucleophiles and other reactants in the synthetic protocols allows for extensive structure-activity relationship (SAR) studies, a critical component of modern drug discovery.

Drug Discovery Workflow

G cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Development A This compound B Library of Heterocyclic Compounds A->B Parallel Synthesis C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR) D->E F Preclinical Studies E->F G Clinical Trials F->G

Caption: A generalized workflow for drug discovery utilizing the synthesized heterocycles.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols and conceptual workflows outlined in this document provide a foundation for researchers to explore the synthesis of novel chemical entities for potential therapeutic applications. The ability to readily access diverse scaffolds from a common intermediate highlights the efficiency of this approach in the context of modern drug discovery and development. Further exploration of the reaction scope and optimization of conditions will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

Application Notes and Protocols: Methyl 5-(bromomethyl)nicotinate in Bifunctional Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(bromomethyl)nicotinate is a versatile bifunctional reagent primarily utilized in the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). It is not typically employed as a traditional protecting group where the primary goal is to temporarily mask a functional group. Instead, the bromomethyl moiety serves as a reactive handle for covalent attachment to a substrate, while the methyl nicotinate portion provides a stable scaffold for further elaboration or acts as a vector to engage with other biological molecules. These application notes provide an overview of its utility, experimental protocols for its incorporation, and data on the stability of the resulting linkages.

Core Applications

The primary application of this compound is in the construction of heterobifunctional molecules. The reactive benzylic bromide readily undergoes nucleophilic substitution with a variety of functional groups, including phenols, amines, and thiols. This reaction forms a stable ether, amine, or thioether linkage, respectively, tethering the nicotinoyl moiety to a molecule of interest.

G cluster_0 This compound as a Bifunctional Linker Reagent This compound Nucleophile Molecule with -OH, -NHR, or -SH group Base Base (e.g., K2CO3, Cs2CO3, DIPEA) Linked_Product Nicotinoyl-linked Molecule

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via the radical bromination of Methyl 5-methylnicotinate.

Protocol:

  • Dissolve Methyl 5-methylnicotinate (1 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Add N-Bromosuccinimide (NBS, 1.0-1.2 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).

  • Reflux the mixture for 3-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

ReactantMolar RatioNotes
Methyl 5-methylnicotinate1.0Starting material.
N-Bromosuccinimide (NBS)1.0 - 1.2Brominating agent.
Benzoyl Peroxide / AIBN0.05 - 0.1Radical initiator.
General Protocol for Linkage Formation (Alkylation)

The following are generalized protocols for the reaction of this compound with various nucleophiles. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

G

1. O-Alkylation of Phenols:

  • Protocol:

    • To a solution of the phenol (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or cesium carbonate (Cs₂CO₃, 1.5-2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.0-1.2 equivalents) in the same solvent.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the desired nicotinoyl ether.

ParameterConditionTypical Yield
BaseK₂CO₃, Cs₂CO₃70-95%
SolventDMF, Acetonitrile
Temperature25-80 °C
Time2-12 hours

2. N-Alkylation of Amines and Heterocycles:

  • Protocol:

    • Dissolve the amine or nitrogen-containing heterocycle (1 equivalent) in a suitable solvent like DMF or DMSO.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents). For less nucleophilic amines or heterocycles, a stronger base like sodium hydride (NaH) may be required.

    • Add this compound (1.0-1.2 equivalents) to the mixture.

    • Stir at room temperature to 60 °C for 4-24 hours.

    • Perform an aqueous workup and extraction as described for O-alkylation.

    • Purify by column chromatography.

ParameterConditionTypical Yield
BaseDIPEA, NaH60-90%
SolventDMF, DMSO
Temperature25-60 °C
Time4-24 hours

3. S-Alkylation of Thiols:

  • Protocol:

    • Dissolve the thiol (1 equivalent) in a solvent such as THF or DMF.

    • Add a base like potassium carbonate (K₂CO₃, 2 equivalents) or triethylamine (TEA, 2 equivalents) to generate the thiolate.

    • Add this compound (1.0-1.1 equivalents).

    • Stir at room temperature for 1-4 hours. Thiol alkylations are typically rapid.

    • Perform an aqueous workup and extraction.

    • Purify by column chromatography.

ParameterConditionTypical Yield
BaseK₂CO₃, TEA80-98%
SolventTHF, DMF
Temperature25 °C
Time1-4 hours

Stability and Cleavage of Nicotinoyl Linkages

The nicotinoyl moiety, once attached, forms a stable linkage. The ether, amine, and thioether bonds formed are generally robust under a wide range of synthetic conditions.

Cleavage (Deprotection):

In the context of its use as a linker in PROTACs, the "deprotection" event is the cleavage of the entire PROTAC molecule, often occurring intracellularly. The nicotinoyl ether linkage itself is relatively stable to acidic and basic conditions that would cleave more labile protecting groups.

  • Acidic Conditions: Strong acids like HBr or BBr₃ can cleave the ether bond, but these conditions are harsh and generally not compatible with complex molecules.

  • Reductive Cleavage: The nicotinoyl ring is susceptible to reduction, which can be a strategy for cleavage. However, this is not a common "deprotection" method in the traditional sense.

  • Enzymatic Cleavage: In a biological context, the entire linker, including the nicotinoyl moiety, may be designed to be cleaved by specific intracellular enzymes. The stability of the methyl ester on the nicotinic ring can be sensitive to esterases, which would unmask a carboxylic acid. This can be a design feature in prodrug or PROTAC development.

G

Conclusion

This compound is a valuable tool for the synthesis of complex bifunctional molecules. Its utility lies not in the temporary protection of functional groups, but in the stable and versatile linkage it provides. The protocols outlined above provide a starting point for the incorporation of this important building block in drug discovery and development programs. Researchers should consider the stability of the resulting linkages in the context of their specific application, particularly when designing molecules for biological systems.

Catalytic Reactions of Methyl 5-(bromomethyl)nicotinate: Detailed Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-(bromomethyl)nicotinate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive benzylic bromide and a nicotinic acid ester, allows for selective functionalization at two distinct points. This enables the construction of diverse molecular scaffolds for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for various catalytic reactions involving this compound, focusing on palladium-catalyzed cross-coupling reactions, catalytic amination, and phase-transfer catalyzed etherification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The benzylic bromide moiety of this compound is an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C(sp³)-C(sp²) bond by reacting the benzylic bromide with an arylboronic acid. This reaction is invaluable for the synthesis of 5-arylmethylnicotinate derivatives, which are precursors to a wide range of biologically active compounds.

Application Notes: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. For benzylic bromides, sterically hindered phosphine ligands often provide good results by promoting the desired reductive elimination step. The reaction is generally tolerant of a wide range of functional groups on the arylboronic acid.

Quantitative Data Summary:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)DMF1400.3370-90[1][2]
PdCl₂(dppf) (3)-K₂CO₃ (2)Toluene/H₂O801865-85[3]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O901260-80[3]

Experimental Protocol: Synthesis of Methyl 5-(4-methoxybenzyl)nicotinate

  • Materials: this compound, 4-methoxyphenylboronic acid, Palladium(II) acetate [Pd(OAc)₂], SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a dry microwave vial, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).

    • Add Pd(OAc)₂ (0.05 mmol, 5 mol%) and SPhos (0.10 mmol, 10 mol%).

    • Evacuate and backfill the vial with argon three times.

    • Add anhydrous DMF (2 mL).

    • Seal the vial and heat in a microwave reactor at 140 °C for 20 minutes.[1]

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Catalytic System cluster_process Reaction cluster_product Product reactant1 This compound reaction Suzuki-Miyaura Coupling (Solvent, Heat) reactant1->reaction reactant2 Arylboronic Acid reactant2->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction ligand Ligand (e.g., SPhos) ligand->reaction base Base (e.g., K₂CO₃) base->reaction product Methyl 5-(arylmethyl)nicotinate reaction->product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C(sp³)-C(sp) bond between the benzylic bromide and a terminal alkyne, yielding 5-(alkynyl)methylnicotinate derivatives. These products are valuable intermediates for further transformations.

Application Notes: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The use of a base, often an amine, is necessary to deprotonate the terminal alkyne. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. For benzylic electrophiles, which can be prone to side reactions, careful optimization of the catalyst system and reaction conditions is important.

Quantitative Data Summary:

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)THF251670-90[4]
PdCl₂(PPh₃)₂ (2)CuI (4)K₂CO₃ (2)DMF801265-85[5]
Pd(OAc)₂ (2)-Cs₂CO₃ (2)Toluene1002460-80[5]

Experimental Protocol: Synthesis of Methyl 5-((phenylethynyl)methyl)nicotinate

  • Materials: this compound, Phenylacetylene, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).

  • Procedure:

    • To a degassed solution of this compound (1.0 mmol, 1.0 equiv) in a mixture of THF (4 mL) and Et₃N (2 mL), add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.10 mmol, 10 mol%).[4]

    • Degas the reaction mixture with argon for 5 minutes at room temperature.

    • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_R1X R¹-Pd(II)-X(L₂) Pd0->PdII_R1X PdII_R1C2R2 R¹-Pd(II)-C≡CR²(L₂) PdII_R1X->PdII_R1C2R2 PdII_R1C2R2->Pd0 R1C2R2 R¹-C≡CR² (Product) PdII_R1C2R2->R1C2R2 Reductive Elimination R1X R¹-X (this compound) R1X->PdII_R1X Oxidative Addition CuC2R2 Cu-C≡CR² CuC2R2->PdII_R1C2R2 Transmetalation

Sonogashira Coupling Mechanism
Heck Reaction

The Heck reaction couples the benzylic bromide with an alkene to form a substituted alkene. This reaction provides a route to introduce vinyl groups, which can be further functionalized.

Application Notes: The Heck reaction with benzylic halides can sometimes be challenging due to competing β-hydride elimination from the alkyl-palladium intermediate. The choice of base and the electronic nature of the alkene are important factors. Electron-deficient alkenes, such as acrylates and styrenes, are generally good coupling partners.

Quantitative Data Summary:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ (1)-Bu₃N (1.2)-100460-80[6]
Ni(cod)₂ (5)PCyPh₂ (10)Et₃SiOTf (1.2)Dioxane25270-90[7][8]
Pd(OAc)₂ (2)PPh₃ (4)NaOAc (2)DMF1202450-70[9]

Experimental Protocol: Synthesis of Methyl 5-(3-phenylallyl)nicotinate

  • Materials: this compound, Styrene, Palladium(II) acetate [Pd(OAc)₂], Tri-n-butylamine (Bu₃N).

  • Procedure:

    • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and Bu₃N (1.2 mmol, 1.2 equiv).

    • Heat the mixture at 100 °C for 4 hours.[6]

    • Cool the reaction mixture to room temperature and dilute with dichloromethane.

    • Wash the organic phase with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Catalytic C-N and C-O Bond Formation

Palladium- and Copper-Catalyzed Amination

Direct amination of the benzylic bromide can be achieved using palladium or copper catalysts. This provides a direct route to 5-(aminomethyl)nicotinate derivatives, which are important pharmacophores.

Application Notes: Palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful method for C-N bond formation. The choice of a suitable ligand is critical to prevent catalyst deactivation and promote efficient coupling. Copper-catalyzed amination offers a more economical alternative, though it may require higher temperatures.

Quantitative Data Summary:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
Pd₂(dba)₃ (2)BrettPhos (4)LiN(TMS)₂ (2.2)Toluene1001870-90[10]
CuI (10)L-proline (20)K₂CO₃ (2)DMSO902460-80[11]
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene801665-85[10]

Experimental Protocol: Synthesis of Methyl 5-((diethylamino)methyl)nicotinate

  • Materials: this compound, Diethylamine, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], BrettPhos, Lithium bis(trimethylsilyl)amide (LiN(TMS)₂), Toluene.

  • Procedure:

    • In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%).

    • Add toluene (1 mL) and stir for 5 minutes.

    • Add this compound (1.0 mmol, 1.0 equiv), diethylamine (1.2 mmol, 1.2 equiv), and LiN(TMS)₂ (2.2 mmol, 2.2 equiv).

    • Seal the vial and heat at 100 °C for 18 hours.[10]

    • After cooling, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.

    • Purify by flash chromatography.

Phase-Transfer Catalyzed Etherification

The synthesis of 5-(phenoxymethyl)nicotinate derivatives can be achieved through the etherification of phenols with this compound under phase-transfer catalysis (PTC) conditions.

Application Notes: PTC is a valuable technique for reactions between reagents in immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase where it reacts with the benzylic bromide. This method is often mild and avoids the need for anhydrous conditions.

Quantitative Data Summary:

Catalyst (mol%)BaseSolvent SystemTemp. (°C)Time (h)Yield (%)Ref.
TBAB (10)50% aq. NaOHDichloromethane25585-95[12]
PEG-400 (10)K₂CO₃Toluene80680-90[13]
Aliquat 336 (5)Solid KOHToluene60875-85[14]
(TBAB = Tetrabutylammonium bromide, PEG-400 = Polyethylene glycol 400)

Experimental Protocol: Synthesis of Methyl 5-((4-methoxyphenoxy)methyl)nicotinate

  • Materials: this compound, 4-Methoxyphenol, Tetrabutylammonium bromide (TBAB), Sodium hydroxide (NaOH), Dichloromethane (DCM).

  • Procedure:

    • To a vigorously stirred solution of 4-methoxyphenol (1.2 mmol, 1.2 equiv) and TBAB (0.1 mmol, 10 mol%) in 50% aqueous NaOH (5 mL), add a solution of this compound (1.0 mmol, 1.0 equiv) in DCM (5 mL).

    • Stir the biphasic mixture at room temperature for 5 hours.[12]

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Phase-Transfer Catalysis Workflow:

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenol Phenol (ArOH) Phenoxide Phenoxide (ArO⁻ Na⁺) Phenol->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide PTC Phase-Transfer Catalyst (Q⁺X⁻) Phenoxide->PTC Ion Exchange Bromide This compound (R-Br) PTC_Reaction Nucleophilic Substitution Bromide->PTC_Reaction Product Ether (R-OAr) PTC_Reaction->Product PTC_Reaction->PTC Regeneration (Q⁺Br⁻) PTC->PTC_Reaction Transport to Organic Phase (Q⁺ArO⁻)

Phase-Transfer Catalyzed Etherification

These protocols and application notes provide a comprehensive guide for the catalytic functionalization of this compound. The versatility of this starting material, combined with the power of modern catalytic methods, offers a rich platform for the discovery and development of new chemical entities with potential therapeutic applications. Researchers are encouraged to adapt and optimize these conditions for their specific substrates and desired outcomes.

References

Troubleshooting & Optimization

How to improve the yield of reactions with Methyl 5-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 5-(bromomethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 877624-38-9) is a versatile chemical building block used extensively in organic synthesis.[1][2] Its key structural feature is a reactive bromomethyl group attached to a pyridine ring, which makes it an excellent electrophile for a variety of nucleophilic substitution reactions.[1] It is commonly used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery, including as a building block for protein degraders.[1][2]

Q2: What are the most common reactions involving this reagent?

The most prevalent reactions are nucleophilic substitution reactions (specifically Sₙ2 type), where the bromide leaving group is displaced by a nucleophile.[3][4] This includes:

  • N-alkylation: Reaction with primary or secondary amines.

  • O-alkylation: Reaction with alcohols or phenols.

  • S-alkylation: Reaction with thiols.

  • C-alkylation: Reaction with carbon-based nucleophiles like enolates.

Q3: How should I properly store this compound?

To ensure its stability and reactivity, the reagent should be stored in a tightly closed container in a dry, cool place.[5] Due to the reactivity of the bromomethyl group, it is susceptible to hydrolysis, so exposure to moisture should be minimized. For long-term storage, refrigeration (4°C) is recommended.[6][7]

Q4: What are the key safety precautions when handling this reagent?

Always handle this compound in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with soap and water.[5]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the most common causes and how can I troubleshoot this?

A: Low yield is a frequent issue that can often be resolved by systematically reviewing the experimental setup and conditions. The following workflow provides a step-by-step guide to diagnosing the problem.

LowYieldTroubleshooting start Low / No Yield Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality anhydrous_cond 2. Ensure Anhydrous Conditions reagent_quality->anhydrous_cond sub_reagent1 Is starting material pure? (>95%) reagent_quality->sub_reagent1 sub_reagent2 Is nucleophile/base fresh and dry? reagent_quality->sub_reagent2 reaction_params 3. Optimize Reaction Parameters anhydrous_cond->reaction_params sub_anhydrous1 Were glassware and stir bars oven/flame-dried? anhydrous_cond->sub_anhydrous1 sub_anhydrous2 Was an anhydrous solvent used? anhydrous_cond->sub_anhydrous2 workup_proc 4. Review Workup & Purification reaction_params->workup_proc sub_params1 Is the base appropriate and strong enough? reaction_params->sub_params1 sub_params2 Is the temperature optimal? (Too low = slow, too high = decomposition) reaction_params->sub_params2 sub_params3 Is the stoichiometry correct? (Consider excess nucleophile) reaction_params->sub_params3 sub_params4 Is the solvent appropriate for Sₙ2? (e.g., DMF, Acetonitrile) reaction_params->sub_params4 sub_workup1 Was the product lost during extraction? (Check pH, emulsion formation) workup_proc->sub_workup1 sub_workup2 Did product decompose on silica gel? workup_proc->sub_workup2

Caption: Troubleshooting workflow for low reaction yield.

Initial Steps:

  • Reagent Purity: Confirm the purity of your this compound, which is typically supplied at ≥95% purity.[2] Also, ensure your nucleophile, base, and solvents are pure and dry.[8]

  • Anhydrous Conditions: The bromomethyl group is sensitive to water. Ensure all glassware is oven or flame-dried and that you are using an anhydrous solvent.[8] The presence of water can lead to the formation of the inactive alcohol byproduct, Methyl 5-(hydroxymethyl)nicotinate.

  • Reaction Monitoring: Monitor your reaction closely by Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum conversion and to check for product decomposition over time.[9]

Problem 2: Multiple Spots on TLC / Impurity Formation

Q: My TLC plate shows the consumption of starting material, but I see multiple product spots. What are these impurities?

A: The formation of multiple products indicates that side reactions are occurring. Understanding these potential pathways is key to minimizing them.

SideReactions SM This compound + Nucleophile (Nu-H) DesiredProduct Desired Product (Sₙ2 Reaction) SM->DesiredProduct Ideal Conditions (Base, Aprotic Solvent) Hydrolysis Side Product: Hydrolysis (Methyl 5-(hydroxymethyl)nicotinate) SM->Hydrolysis OverAlkylation Side Product: Over-alkylation (e.g., R-N(CH₂-Py)₂) SM->OverAlkylation Elimination Side Product: Elimination (minor) SM->Elimination Water + H₂O Water->Hydrolysis ExcessSM + Primary Amine (R-NH₂) + Excess Alkylating Agent ExcessSM->OverAlkylation StrongBase + Strong, Hindered Base StrongBase->Elimination

Caption: Main reaction pathway and common side reactions.

Common Impurities:

  • Hydrolysis Product: Caused by residual water in the reaction mixture. To avoid this, use anhydrous solvents and dry all reagents and glassware thoroughly.[8]

  • Over-alkylation Product: Occurs when the nucleophile (e.g., a primary amine) can react more than once. To minimize this, use an excess of the nucleophile relative to the alkylating agent or add the alkylating agent slowly to the reaction mixture.

  • Unreacted Starting Material: If the reaction does not go to completion, you will see the starting material on the TLC. This could be due to an insufficiently strong base, low temperature, or short reaction time.

Problem 3: Optimizing Nucleophilic Substitution Conditions

Q: How do I choose the optimal solvent, base, and temperature for my nucleophilic substitution reaction?

A: The optimal conditions depend heavily on the nature of your nucleophile. Below is a table summarizing recommended starting points for common nucleophile classes.

Nucleophile TypeRecommended Solvent(s)Recommended Base(s)Typical TemperatureKey Considerations
Primary/Secondary Amines Acetonitrile, DMF, THFK₂CO₃, Cs₂CO₃, DIPEART to 60 °CUse a non-nucleophilic base. An excess of the amine can sometimes be used as the base itself.
Phenols / Alcohols DMF, AcetonitrileK₂CO₃, NaH, Cs₂CO₃RT to 80 °CStronger bases like NaH may be needed for less acidic alcohols. Ensure complete deprotonation before adding the alkylating agent.[10]
Thiols DMF, THF, EthanolK₂CO₃, NaH, Et₃N0 °C to RTThiolates are very potent nucleophiles; reactions are often fast and can be run at lower temperatures to improve selectivity.
Carboxylates DMF, DMSO(Used as a salt, e.g., Na⁺, K⁺)25 to 70 °CEnsure the carboxylate salt is soluble in the chosen solvent. Phase-transfer catalysts can sometimes be beneficial.

General Tips for Optimization:

  • Solvent: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally preferred for Sₙ2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[11]

  • Base: The base should be strong enough to deprotonate the nucleophile but should ideally be non-nucleophilic to avoid competing with the desired reaction. Inorganic bases like K₂CO₃ and Cs₂CO₃ are common choices.[10]

  • Temperature: Start at room temperature and gently heat if the reaction is slow.[12] High temperatures can increase the rate of side reactions and decomposition.

Key Experimental Protocols

General Protocol for O-Alkylation of a Phenol

This protocol provides a representative methodology for the reaction of this compound with a generic phenol. Adjustments to stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.).

    • Add an anhydrous solvent such as DMF or acetonitrile (to make a ~0.1-0.5 M solution).

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.).

  • Reaction:

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.

    • Add a solution of this compound (1.1-1.2 eq.) in a small amount of the anhydrous solvent dropwise to the flask.

    • Stir the reaction at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 times).[9]

    • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.[9]

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[13]

References

Technical Support Center: Synthesis of Methyl 5-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of Methyl 5-(bromomethyl)nicotinate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products observed in the synthesis of this compound via Wohl-Ziegler bromination?

A1: The most prevalent side products in the radical bromination of Methyl 5-methylnicotinate using N-bromosuccinimide (NBS) are:

  • Dibrominated Product: Methyl 5-(dibromomethyl)nicotinate is formed due to over-bromination of the benzylic methyl group. This is a common issue in Wohl-Ziegler reactions.[1]

  • Unreacted Starting Material: Residual Methyl 5-methylnicotinate will be present if the reaction does not go to completion.

  • Ring-Brominated Isomers: Although benzylic bromination is favored, electrophilic substitution on the pyridine ring can occur, leading to isomers such as Methyl 2-bromo-5-methylnicotinate or Methyl 6-bromo-5-methylnicotinate. This is more likely if the reaction conditions are not strictly controlled, particularly in the presence of acid.

  • Hydrolysis Product: The presence of moisture can lead to the hydrolysis of the product to Methyl 5-(hydroxymethyl)nicotinate.

Q2: My reaction is producing a high percentage of the dibrominated side product. How can I improve the selectivity for the desired mono-brominated product?

A2: High levels of the dibrominated product are a common challenge.[1] Several factors can be optimized to favor mono-bromination:

  • NBS Quality: The purity of N-bromosuccinimide is critical. Old or impure NBS may contain excess bromine and HBr, which can accelerate the radical reaction and lead to over-bromination. Using freshly recrystallized NBS is recommended.

  • Stoichiometry: Carefully control the stoichiometry of NBS. Using a slight excess of the starting material (Methyl 5-methylnicotinate) relative to NBS can help minimize the formation of the dibrominated product.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Stopping the reaction as soon as the starting material is consumed can prevent further bromination of the desired product. Lowering the reaction temperature may also improve selectivity, though it will likely increase the reaction time.

  • Initiator Concentration: Use the minimum effective concentration of the radical initiator (e.g., AIBN or dibenzoyl peroxide).

Q3: I am observing significant amounts of unreacted starting material. What are the likely causes and solutions?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Initiator: The radical initiator may have decomposed or been added in an insufficient amount. Ensure the initiator is fresh and added at the correct concentration.

  • Low Reaction Temperature: The temperature may be too low for efficient initiation of the radical chain reaction. Ensure the reaction mixture is maintained at the appropriate reflux temperature for the solvent used.

  • Poor Quality NBS: If the NBS is of poor quality, it may not be an effective source of bromine radicals.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction until TLC or HPLC analysis shows the consumption of the starting material.

Q4: How can I detect and quantify the main product and its side products?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of the reaction mixture. A reverse-phase HPLC method can be developed to separate the starting material, the desired mono-brominated product, and the dibrominated side product. The relative amounts of each component can be determined by integrating the peak areas in the chromatogram.

Quantitative Data on Side Product Formation

Starting MaterialReagents and ConditionsMono-brominated Product (%)Di-brominated Product (%)Unreacted Starting Material (%)
Methyl p-toluateNBS (1.1 eq.), AIBN (cat.), CCl4, reflux, 4h751510
Methyl p-toluateNBS (1.0 eq.), Benzoyl Peroxide (cat.), Benzene, reflux, 3h85510
Methyl p-toluateNBS (1.5 eq.), AIBN (cat.), CCl4, reflux, 6h405010

This data is representative and serves to illustrate the impact of stoichiometry and reaction time on product distribution. Actual results for Methyl 5-methylnicotinate may vary.

Experimental Protocols

Synthesis of this compound

This protocol is a standard procedure for the Wohl-Ziegler bromination of Methyl 5-methylnicotinate.[2]

Materials:

  • Methyl 5-methylnicotinate

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Dibenzoyl peroxide (or AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Nitrogen gas

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of Methyl 5-methylnicotinate (1 equivalent) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of dibenzoyl peroxide (0.02 equivalents).

  • Flush the flask with nitrogen and heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 3-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the succinimide with a small amount of cold carbon tetrachloride and combine the filtrates.

  • The resulting solution contains the crude product and can be used directly for the next step or purified further.

Purification of this compound

Purification is necessary to remove the dibrominated side product and any unreacted starting material.

Method 1: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). The less polar dibrominated product and starting material will elute before the more polar mono-brominated product.

  • Procedure:

    • Concentrate the crude reaction mixture under reduced pressure.

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the adsorbed material onto a silica gel column packed with the initial eluent.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Method 2: Recrystallization

  • If the crude product is a solid, recrystallization can be an effective purification method.

  • Solvent System: A mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or petroleum ether).

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot "good" solvent.

    • Slowly add the "poor" solvent until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Method: HPLC

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase:

  • A: Water with 0.1% trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% TFA Gradient:

  • 0-2 min: 20% B

  • 2-15 min: 20% to 80% B

  • 15-18 min: 80% B

  • 18-20 min: 80% to 20% B

  • 20-25 min: 20% B Flow Rate: 1.0 mL/min Detection: UV at 260 nm Injection Volume: 10 µL

Visualizations

Synthesis_Pathway Methyl 5-methylnicotinate Methyl 5-methylnicotinate This compound This compound Methyl 5-methylnicotinate->this compound NBS, Initiator Reflux in CCl4 Ring_Brominated_Product Ring-Brominated Isomers Methyl 5-methylnicotinate->Ring_Brominated_Product Acidic Conditions Polar Solvent Dibrominated_Product Methyl 5-(dibromomethyl)nicotinate This compound->Dibrominated_Product Excess NBS Over-reaction

Caption: Reaction pathway for the synthesis of this compound and the formation of major side products.

Troubleshooting_Workflow start Reaction Analysis (HPLC/TLC) high_dibromo High Dibrominated Product? start->high_dibromo high_sm High Starting Material? high_dibromo->high_sm No check_nbs Check NBS quality and stoichiometry high_dibromo->check_nbs Yes other_impurities Other Impurities? high_sm->other_impurities No check_initiator Check initiator and temperature high_sm->check_initiator Yes check_moisture Check for moisture (hydrolysis) other_impurities->check_moisture Yes end Purify Product other_impurities->end No monitor_reaction Monitor reaction closely and optimize time check_nbs->monitor_reaction monitor_reaction->high_sm check_nbs2 Check NBS quality check_initiator->check_nbs2 check_nbs2->other_impurities check_ring_bromination Check for ring bromination (adjust solvent/acidity) check_moisture->check_ring_bromination check_ring_bromination->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Troubleshooting guide for the purification of Methyl 5-(bromomethyl)nicotinate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Methyl 5-(bromomethyl)nicotinate and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.

Question 1: I have a low yield of my purified product after column chromatography. What are the possible causes and how can I improve it?

Answer:

Low recovery after column chromatography can stem from several factors, from compound instability to suboptimal chromatographic conditions.

Possible Causes and Solutions:

  • On-Column Degradation: this compound is a reactive molecule. The acidic nature of standard silica gel can lead to its degradation.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine (TEA) in your eluent (e.g., 1-2% TEA in ethyl acetate/hexane). This will neutralize the acidic silanol groups. Alternatively, using a more inert stationary phase like alumina (neutral or basic) can prevent degradation.

  • Irreversible Adsorption: The basic pyridine nitrogen can strongly interact with the acidic silanol groups on the silica surface, leading to irreversible binding of the product to the column.

    • Solution: Add a small amount of a competitive base, such as triethylamine (0.5-1%), to your mobile phase. TEA will preferentially bind to the active sites on the silica, allowing your product to elute more effectively.

  • Improper Solvent System: If the eluent is not polar enough, your compound may not move off the column. If it is too polar, it may co-elute with impurities.

    • Solution: Carefully select your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation. A gradient elution from a non-polar to a more polar solvent system (e.g., from 10% to 50% ethyl acetate in hexanes) can also be effective.

  • Product Volatility: While less common for this compound, if the product is somewhat volatile, it can be lost during solvent removal under high vacuum, especially if a low-boiling point solvent is used.

    • Solution: Use a rotary evaporator at a controlled temperature and pressure. Avoid heating the flask excessively. A final drying under a gentle stream of nitrogen can be a good alternative to high vacuum for extended periods.

Question 2: My purified product shows the presence of impurities when analyzed by NMR or LC-MS. What are the common impurities and how can I remove them?

Answer:

Impurities can be carried over from the synthesis or generated during workup and purification.

Common Impurities and Removal Strategies:

ImpurityOriginRemoval Strategy
Methyl 5-methylnicotinate (Starting Material) Incomplete reaction.This impurity is less polar than the product. Optimize your column chromatography; the starting material should elute first.
Methyl 5-(dibromomethyl)nicotinate Over-bromination during synthesis.This by-product is more polar than the desired mono-brominated product. Careful column chromatography should allow for its separation. It will elute after your product.
5-Hydroxymethyl-nicotinic acid methyl ester Hydrolysis of the bromomethyl group during aqueous workup.This is a more polar impurity. It can be removed by column chromatography. To prevent its formation, minimize contact with water and use a mild base like sodium bicarbonate for neutralization.
Nicotinic Acid Derivatives Hydrolysis of the methyl ester.[1][2]This highly polar impurity will likely stick to the silica gel baseline in normal phase chromatography. A mild aqueous wash of the crude product before chromatography can remove it. To avoid its formation, ensure all solvents and reagents are dry.

Question 3: I am observing significant peak tailing during HPLC analysis or purification of my compound. How can I achieve a more symmetrical peak shape?

Answer:

Peak tailing is a frequent issue with basic compounds like pyridine derivatives on standard silica-based HPLC columns.[3] This is primarily due to the interaction of the basic nitrogen atom with acidic residual silanol groups on the stationary phase.[3]

Solutions to Reduce Peak Tailing:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount of triethylamine (TEA) or another amine modifier (e.g., 0.1%) into your mobile phase.[3] This will "shield" the silanol groups from your analyte.

    • Adjust pH: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic acid or trifluoroacetic acid) will protonate the pyridine nitrogen. This can reduce the strong interaction with silanol groups. However, be mindful that the bromomethyl group can be sensitive to acidic conditions.

  • Use a Different Stationary Phase:

    • End-Capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanol groups.

    • Alternative Chemistries: Consider a column with a different stationary phase, such as a polymer-based column or one with a phenyl or cyano phase, which can offer different selectivity and reduced tailing for basic compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound? How should I store it?

A1: this compound is a reactive compound and should be handled with care. The bromomethyl group is a good alkylating agent and can react with nucleophiles. The methyl ester can undergo hydrolysis in the presence of acid or base and water.[4] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).[5]

Q2: Can I use recrystallization to purify this compound?

A2: Yes, recrystallization can be a viable purification method, especially for removing less soluble or more soluble impurities.[6] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for similar compounds include ethyl acetate/hexanes, methanol, or ethanol/water mixtures. It is crucial to perform small-scale solvent screening to identify the optimal conditions.

Q3: What is a typical protocol for column chromatography purification?

A3: A standard protocol for purifying this compound derivatives is as follows:

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to facilitate the elution of your product.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data and Workflows

Purification Method Comparison
ParameterColumn ChromatographyRecrystallization
Typical Yield 60-90% (can be lower due to on-column issues)50-85% (highly dependent on solubility)
Typical Purity >95%[8]Can reach >99% if the right solvent is found
Pros Good for separating compounds with different polarities.Can be very effective for removing specific impurities; scalable.
Cons Can lead to product degradation; can be time-consuming.Finding a suitable solvent can be challenging; may not remove impurities with similar solubility.

Experimental Workflow: General Purification Strategy

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound tlc TLC Analysis start->tlc column Column Chromatography tlc->column Complex Mixture recrystallization Recrystallization tlc->recrystallization Major Product with Minor Impurities analysis Purity Check (NMR, LC-MS) column->analysis recrystallization->analysis pure_product Pure Product (>95%) analysis->pure_product Purity Met

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

G start Low Yield/Purity after Purification q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Yield impurities Presence of Impurities q1->impurities Purity q2_yield Which purification method was used? low_yield->q2_yield q2_impurities What is the nature of the impurity? impurities->q2_impurities chromatography_yield Column Chromatography q2_yield->chromatography_yield Column recrystallization_yield Recrystallization q2_yield->recrystallization_yield Recryst. sol_chrom_yield Check for on-column degradation. - Add TEA to eluent. - Use neutral/basic alumina. chromatography_yield->sol_chrom_yield sol_recryst_yield Optimize solvent system. - Screen various solvents. - Ensure slow cooling. recrystallization_yield->sol_recryst_yield polar_impurity More Polar Impurity q2_impurities->polar_impurity Polar nonpolar_impurity Less Polar Impurity q2_impurities->nonpolar_impurity Non-polar sol_polar_impurity Optimize chromatography gradient. - Consider an aqueous wash before column. polar_impurity->sol_polar_impurity sol_nonpolar_impurity Optimize chromatography gradient. - Consider recrystallization. nonpolar_impurity->sol_nonpolar_impurity

Caption: Decision tree for troubleshooting common purification issues.

References

Optimizing reaction conditions for Methyl 5-(bromomethyl)nicotinate (solvent, temperature, base)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 5-(bromomethyl)nicotinate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Wohl-Ziegler bromination of Methyl 5-methylnicotinate.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Radical Initiator: The radical initiator (e.g., AIBN or dibenzoyl peroxide) may have decomposed due to improper storage or age.- Use a fresh batch of the radical initiator. - Ensure the initiator is stored according to the manufacturer's recommendations.
2. Insufficient Reaction Temperature: The reaction may not have reached the necessary temperature to initiate and sustain the radical chain reaction.- Ensure the reaction mixture is heated to the reflux temperature of the chosen solvent.[1] - Monitor the reaction temperature closely throughout the process.
3. Poor Quality N-Bromosuccinimide (NBS): Old or impure NBS can be less reactive.- Use freshly opened or purified NBS. Impure NBS can sometimes be identified by a deep yellow or orange color.[2]
4. Presence of Radical Inhibitors: Contaminants in the starting material or solvent can quench the radical reaction.- Ensure all glassware is thoroughly cleaned and dried. - Use high-purity, anhydrous solvents.
Formation of Multiple Products/Low Purity 1. Over-bromination: Use of excess NBS or prolonged reaction times can lead to the formation of di- and tri-brominated side products.- Use a stoichiometric amount of NBS (typically 1.0-1.1 equivalents). - Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.
2. Aromatic Bromination: If the reaction conditions are not strictly non-polar and anhydrous, electrophilic aromatic substitution on the pyridine ring can occur.- Use a non-polar solvent like carbon tetrachloride or acetonitrile.[3] - Ensure all reagents and solvents are anhydrous.
3. Hydrolysis of the Ester: Presence of water can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification 1. Presence of Succinimide: Succinimide is a byproduct of the reaction and can be difficult to remove if it co-precipitates with the product.- After the reaction, cool the mixture and filter to remove the bulk of the succinimide, which is often insoluble in non-polar solvents like CCl4.[1] - During work-up, wash the organic layer with water or saturated sodium bicarbonate solution to remove any remaining succinimide.
2. Similar Polarity of Product and Impurities: The desired product and certain byproducts may have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography using TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. - Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Wohl-Ziegler bromination of Methyl 5-methylnicotinate?

A1: Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice for Wohl-Ziegler reactions because it is inert and the byproduct, succinimide, is insoluble in it, providing a visual indicator of reaction completion.[3] However, due to its toxicity and environmental concerns, safer alternatives are recommended. Acetonitrile is a suitable alternative that is less reactive towards NBS.[3] Dichloromethane has also been used, though some sources suggest it may be less suitable.[3] For a successful reaction, the chosen solvent must be anhydrous and inert to radical conditions.

Q2: What is the optimal temperature for this reaction?

A2: The optimal temperature is typically the reflux temperature of the solvent used.[1] This temperature is necessary to induce the homolytic cleavage of the radical initiator (e.g., AIBN or dibenzoyl peroxide) and propagate the radical chain reaction.

Q3: Is a base required for this reaction?

A3: The Wohl-Ziegler bromination is a free-radical substitution reaction and does not mechanistically require a base. However, a weak base, such as saturated sodium bicarbonate solution, is often used during the aqueous work-up. This is done to neutralize any acidic byproducts, such as HBr, that may have formed during the reaction, and to aid in the removal of the succinimide byproduct.

Q4: My reaction is not starting, what should I do?

A4: If the reaction does not initiate (e.g., no change in color, no precipitation of succinimide), first check the quality of your radical initiator. If the initiator is old, it may have decomposed. Adding a small additional portion of fresh initiator can sometimes start the reaction. Also, ensure that the reaction is being heated to the correct reflux temperature. Finally, confirm that your starting material and solvent are free from radical inhibitors.

Q5: How can I effectively remove the succinimide byproduct?

A5: Succinimide has some solubility in polar solvents but is generally insoluble in non-polar organic solvents like carbon tetrachloride. After the reaction is complete, cooling the reaction mixture usually causes the succinimide to precipitate, and it can be removed by filtration. Any remaining succinimide can be removed during the work-up by washing the organic layer with water or an aqueous basic solution.

Data Presentation

Due to the limited availability of direct comparative studies on the synthesis of this compound, the following tables present illustrative data from a representative Wohl-Ziegler bromination of a substituted toluene. This data demonstrates the general effects of solvent and temperature on reaction yield and should be used as a guideline for optimization.

Table 1: Effect of Solvent on the Yield of a Representative Benzylic Bromination

SolventTemperature (°C)Reaction Time (h)Yield (%)
Carbon Tetrachloride77 (Reflux)3~85-95
Acetonitrile82 (Reflux)4~80-90
Cyclohexane81 (Reflux)5~75-85
Benzene80 (Reflux)4~70-80

Note: This data is illustrative and based on typical outcomes for Wohl-Ziegler brominations. Actual yields for this compound may vary.

Table 2: Effect of Temperature on the Yield of a Representative Benzylic Bromination in Carbon Tetrachloride

Temperature (°C)Reaction Time (h)Yield (%)
608~60
705~80
77 (Reflux)3~92
85 (Sealed Tube)2~90 (with increased side products)

Note: This data is illustrative. While higher temperatures can increase the reaction rate, they may also lead to the formation of more side products.

Experimental Protocols

Protocol 1: Synthesis of this compound [4]

This protocol is based on a literature procedure for the Wohl-Ziegler bromination of Methyl 5-methylnicotinate.

Materials:

  • Methyl 5-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (or AIBN)

  • Carbon tetrachloride (or a suitable alternative like acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a solution of Methyl 5-methylnicotinate (1.0 eq) in carbon tetrachloride (or acetonitrile), add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of dibenzoyl peroxide (or AIBN, ~0.05 eq).

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. The reaction can be monitored by TLC or GC/MS. The reaction is often complete when the solid succinimide byproduct is observed floating on the surface of the reaction mixture (in the case of CCl₄).

  • Cool the reaction mixture to room temperature and filter to remove the precipitated succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium thiosulfate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine Methyl 5-methylnicotinate, NBS, and radical initiator in solvent B 2. Heat to reflux for 3-5 hours A->B C 3. Cool and filter succinimide B->C D 4. Aqueous washes (NaHCO3, Na2S2O3, Brine) C->D E 5. Dry and concentrate organic layer D->E F 6. Column Chromatography E->F G Pure this compound F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting Start Low Yield or Purity Issue Q1 Is the reaction starting? Start->Q1 Q2 Multiple spots on TLC? Start->Q2 A1_Yes Check Reaction Time Q1->A1_Yes Yes A1_No Check Initiator Quality & Temperature Q1->A1_No No F1 A1_Yes->F1 If too short, increase time. If too long, may decrease yield. F2 A1_No->F2 Use fresh initiator. Ensure proper reflux. A2_Yes Check for Over-bromination or Side Reactions Q2->A2_Yes Yes A2_No Optimize Purification Q2->A2_No No F3 A2_Yes->F3 Use stoich. NBS. Ensure anhydrous conditions. F4 A2_No->F4 Optimize chromatography solvent system.

References

Stability of Methyl 5-(bromomethyl)nicotinate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 5-(bromomethyl)nicotinate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the methyl ester: This is a common degradation route for nicotinate esters, leading to the formation of 5-(bromomethyl)nicotinic acid. This reaction is catalyzed by acidic or basic conditions and is temperature-dependent.[1][2][3]

  • Reactions involving the bromomethyl group: The bromomethyl group is reactive and can undergo nucleophilic substitution or degradation, particularly at elevated temperatures.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to minimize degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The ester linkage in this compound is prone to hydrolysis, a reaction that is significantly influenced by pH. Both acidic and basic conditions can accelerate the rate of hydrolysis to 5-(bromomethyl)nicotinic acid.[1][2] Studies on similar nicotinate esters have shown that hydrolysis follows pseudo-first-order kinetics and is pH-dependent.[1][2]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, related nicotinic acid derivatives and compounds with bromomethyl groups can be sensitive to light.[6][7] Exposure to UV or broad-spectrum light may lead to photodegradation. It is advisable to protect solutions and solid samples from light.

Q5: What is the thermal stability of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Low reaction yield or unexpected side products Degradation of this compound due to harsh reaction conditions (e.g., high temperature, extreme pH).1. Lower the reaction temperature: If the protocol allows, attempt the reaction at a lower temperature. 2. Control pH: Buffer the reaction mixture to a neutral or mildly acidic pH if the reaction chemistry permits. 3. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] 4. Analyze for Degradants: Use HPLC or LC-MS to check for the presence of 5-(bromomethyl)nicotinic acid or other impurities in your starting material and reaction mixture.
Inconsistent results between experiments Instability of stock solutions.1. Prepare fresh solutions: Prepare stock solutions of this compound immediately before use. 2. Proper Solvent Selection: Use anhydrous aprotic solvents (e.g., acetonitrile, THF, DMF) for stock solutions to minimize hydrolysis.[9][10][11] 3. Storage of Solutions: If storage is necessary, store solutions at low temperatures (-20°C) and protected from light.
Appearance of a new peak in HPLC analysis over time Degradation of the compound in the analytical sample or mobile phase.1. Confirm Identity of New Peak: Use LC-MS to identify the degradation product. It is likely 5-(bromomethyl)nicotinic acid if an aqueous mobile phase is used. 2. Control Sample Temperature: Use a cooled autosampler (e.g., 4 °C) for long analytical runs. 3. Mobile Phase pH: If possible, adjust the mobile phase to a slightly acidic pH (e.g., with 0.1% formic acid) to improve the stability of the analyte during chromatography.
Discoloration of the solid compound upon storage Possible degradation due to exposure to air, light, or moisture.1. Verify Purity: Analyze the discolored material by HPLC to determine its purity. 2. Improve Storage: Ensure the container is tightly sealed and stored under the recommended conditions (cool, dry, dark, and optionally under inert gas).

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available, the following table summarizes the expected stability profile based on the behavior of related nicotinate esters and brominated aromatic compounds.

Condition Parameter Expected Stability Primary Degradation Product
pH Acidic (pH < 4)Low5-(bromomethyl)nicotinic acid
Neutral (pH 6-8)Moderate5-(bromomethyl)nicotinic acid (slower rate)
Basic (pH > 8)Low5-(bromomethyl)nicotinic acid (rapid)
Temperature -20°C (Solid)High-
4°C (Solid)Good-
Room Temperature (Solid)ModerateGradual decomposition
> 40°C (Solution)LowAccelerated hydrolysis and other degradation
Solvent Protic (e.g., water, methanol)Low5-(bromomethyl)nicotinic acid
Aprotic (e.g., ACN, THF)High-
Light UV ExposureLowVarious photodegradation products
Ambient LightModerateGradual degradation
DarkHigh-
Atmosphere Inert (N₂, Ar)High-
Air (Oxygen)ModeratePotential for oxidative degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.[12][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute with mobile phase for analysis.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Dissolve the stressed sample in acetonitrile for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[14][15][16][17]

  • Instrumentation: HPLC with UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.1 mg/mL.

Visualizations

G Troubleshooting Workflow for Unexpected Reaction Results start Unexpected Result (Low Yield / Impurities) check_sm Analyze Starting Material (this compound) by HPLC start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Purity OK sm_bad Starting Material is Degraded check_sm->sm_bad Degradation Detected review_conditions Review Reaction Conditions (Temp, pH, Atmosphere) sm_ok->review_conditions procure_new Procure Fresh Reagent sm_bad->procure_new end Problem Solved procure_new->end high_temp Is Temperature > 40°C? review_conditions->high_temp extreme_ph Is pH < 4 or > 8? high_temp->extreme_ph No optimize_temp Optimize: Lower Temperature high_temp->optimize_temp Yes no_inert Is reaction open to air? extreme_ph->no_inert No optimize_ph Optimize: Adjust to Neutral pH extreme_ph->optimize_ph Yes optimize_atm Optimize: Use Inert Atmosphere no_inert->optimize_atm Yes re_run Re-run Optimized Reaction no_inert->re_run No optimize_temp->extreme_ph optimize_ph->no_inert optimize_atm->re_run re_run->end

Caption: Troubleshooting workflow for unexpected experimental results.

G Potential Degradation Pathways of this compound parent This compound hydrolysis_product 5-(bromomethyl)nicotinic acid parent->hydrolysis_product Hydrolysis (H₂O, H⁺ or OH⁻) nucleophilic_sub_product 5-(substituted-methyl)nicotinate (e.g., hydroxymethyl, aminomethyl) parent->nucleophilic_sub_product Nucleophilic Substitution (at bromomethyl position) photodegradation_products Various Photodegradation Products parent->photodegradation_products Photolysis (UV light)

Caption: Potential degradation pathways for this compound.

G Decision Tree for Solvent Selection and Storage start Need to prepare a solution of This compound purpose What is the purpose? start->purpose reaction Chemical Reaction purpose->reaction Reaction analysis Analytical Standard purpose->analysis Analysis storage Short-term Storage (< 24h) purpose->storage Storage solvent_type_reaction Is a protic solvent required? reaction->solvent_type_reaction solvent_type_analysis Use Anhydrous Aprotic Solvent (e.g., Acetonitrile) analysis->solvent_type_analysis long_term_storage Long-term Storage (> 24h) storage->long_term_storage > 24h storage_conditions Store at 2-8°C, protected from light storage->storage_conditions < 24h long_term_storage_conditions Store at -20°C in a sealed vial, protected from light and moisture long_term_storage->long_term_storage_conditions aprotic Use Anhydrous Aprotic Solvent (ACN, THF, DMF) solvent_type_reaction->aprotic No protic Use Protic Solvent with caution (Minimize time, use low temp) solvent_type_reaction->protic Yes

Caption: Decision tree for solvent selection and solution storage.

References

How to prevent dimerization of Methyl 5-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of dimerization of Methyl 5-(bromomethyl)nicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound is self-alkylation, a form of dimerization. This occurs when the nucleophilic nitrogen atom of the pyridine ring on one molecule attacks the electrophilic benzylic carbon of the bromomethyl group on another molecule. This reaction results in the formation of a pyridinium salt dimer.

Q2: Why is this dimerization problematic for my experiments?

Dimerization leads to a reduction in the yield of the desired monomeric product in your reaction. The formation of the pyridinium salt introduces an impurity that can be difficult to separate from the desired product and may interfere with subsequent reaction steps or biological assays.

Q3: What are the ideal storage conditions to minimize dimerization?

To minimize dimerization, this compound should be stored at low temperatures, under an inert atmosphere, and protected from moisture. A recommended storage temperature is -20°C.[1] The container should be tightly sealed to prevent exposure to air and humidity.

Q4: Can I handle this compound on the benchtop?

Given its reactivity, prolonged exposure to ambient conditions should be avoided. It is best handled in a controlled environment, such as a glovebox or under a stream of inert gas (e.g., argon or nitrogen), especially when weighing or preparing solutions.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low yield of desired product and presence of a highly polar, insoluble byproduct. Dimerization of this compound due to improper storage or handling.Ensure the starting material has been stored correctly at -20°C under an inert atmosphere.Minimize exposure to ambient temperature and moisture during experimental setup.Consider purifying the starting material if dimerization is suspected prior to use.
Reaction fails to go to completion, even with a stoichiometric amount of reactant. The effective concentration of the monomeric starting material is lower than calculated due to dimerization.Use a slight excess (e.g., 1.1 equivalents) of this compound to compensate for potential dimerization.Add the this compound solution dropwise to the reaction mixture to maintain a low instantaneous concentration, favoring the desired reaction over self-alkylation.
Formation of a precipitate during storage of a solution of this compound. Dimerization is occurring in solution.Prepare solutions of this compound fresh and use them immediately.If a solution must be stored, even for a short period, keep it at a low temperature (e.g., in an ice bath) and under an inert atmosphere.Choose a non-polar, aprotic solvent for the solution to reduce the rate of salt formation.
Difficulty in purifying the product away from a persistent impurity. The dimer, being a salt, has very different solubility properties and may be challenging to remove.If the desired product is soluble in a non-polar solvent, the dimer can often be removed by filtration as it is likely insoluble.Alternatively, an aqueous wash can be used to remove the water-soluble pyridinium salt dimer during workup.

Storage and Handling Recommendations

Parameter Recommendation Rationale
Temperature -20°CReduces the kinetic rate of the self-alkylation reaction.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to moisture, which can facilitate the formation of pyridinium salts.
Container Tightly sealed, opaque containerProtects from moisture and light.
Handling In a glovebox or under inert gas flowMinimizes exposure to ambient air and moisture.
Solvents for Storage Not recommended for storage in solutionIf necessary for a short period, use a dry, aprotic, non-polar solvent.

Experimental Protocols

Protocol for Handling and Dispensing this compound
  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Inert Atmosphere: Transfer the required amount of the solid in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).

  • Weighing: Use a pre-tared, dry vial to weigh the compound quickly.

  • Solution Preparation: If a solution is required, add the weighed solid to a dry flask under an inert atmosphere. Add the dry, aprotic solvent via a syringe or cannula.

  • Immediate Use: Use the freshly prepared solution immediately in the subsequent reaction.

Protocol for a Reaction to Minimize Dimerization
  • Reaction Setup: Set up the reaction vessel with all other reagents and solvents under an inert atmosphere.

  • Slow Addition: Prepare a solution of this compound in a dry, aprotic solvent. Add this solution dropwise to the reaction mixture over a prolonged period using a syringe pump. This maintains a low concentration of the reactive bromide, favoring the reaction with the intended nucleophile over self-dimerization.

  • Temperature Control: Maintain the reaction at the lowest effective temperature to slow down the rate of the dimerization side reaction.

Visualizations

Dimerization_Mechanism cluster_monomer1 Monomer 1 cluster_monomer2 Monomer 2 cluster_dimer Dimer (Pyridinium Salt) M1 This compound Dimer Pyridinium Dimer M1->Dimer Nucleophilic attack by Pyridine-N M2 This compound M2->Dimer Electrophilic center at CH2Br

Caption: Dimerization of this compound.

Prevention_Workflow Start Start: Need to use this compound Storage Retrieve from -20°C storage Start->Storage Handling Handle under inert atmosphere Storage->Handling Dissolution Prepare fresh solution in dry, aprotic solvent Handling->Dissolution Reaction Add solution dropwise to reaction mixture at low temperature Dissolution->Reaction Product Desired Product Reaction->Product SideProduct Dimerization Minimized Reaction->SideProduct

References

Common mistakes in handling Methyl 5-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 5-(bromomethyl)nicotinate

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    A1: this compound is sensitive to moisture and temperature. To ensure its stability, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1] The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to prevent degradation from atmospheric moisture.

  • Q2: I left my container of this compound at room temperature for a few hours. Is it still usable?

    A2: While short excursions to room temperature may not lead to significant degradation if the container is well-sealed, prolonged exposure should be avoided. The primary concerns are hydrolysis from atmospheric moisture and potential thermal decomposition. It is recommended to re-analyze the material for purity (e.g., by NMR or LC-MS) before use if there is any doubt about its integrity.

  • Q3: What personal protective equipment (PPE) is necessary when handling this compound?

    A3: Due to its potential as a skin, eye, and respiratory irritant, appropriate PPE is crucial.[2][3][4] This includes:

    • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently.

    • Body Protection: A lab coat or other protective clothing.

    • Respiratory Protection: All handling of solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

Reaction and Experimental Issues

  • Q4: My reaction with this compound is giving low yields and multiple side products. What could be the cause?

    A4: This is a common issue often related to the reactivity of the benzylic bromide moiety. Key factors to investigate include:

    • Moisture Contamination: The bromomethyl group is highly susceptible to hydrolysis, which converts it to a hydroxymethyl group. Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere.

    • Reagent Purity: The starting material may have degraded during storage. Verify its purity before starting the reaction.

    • Reaction with Nucleophilic Solvents: Solvents like methanol or ethanol can act as nucleophiles and react with the benzylic bromide. If your reaction conditions allow, consider using less nucleophilic solvents.

  • Q5: I am observing the formation of a byproduct with a mass corresponding to the hydrolyzed starting material. How can I prevent this?

    A5: The formation of Methyl 5-(hydroxymethyl)nicotinate is a strong indicator of water in your reaction. To prevent this:

    • Dry Your Solvents: Use freshly dried solvents.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas like argon or nitrogen.

    • Dry Glassware: Ensure all glassware is thoroughly dried (oven-dried or flame-dried) before use.

  • Q6: Can the ester group in this compound be unintentionally cleaved during my experiment?

    A6: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-(bromomethyl)nicotinic acid) under either acidic or basic conditions.[5][6] If your reaction involves strong acids or bases, you may observe this side reaction. It is important to control the pH of your reaction mixture if the ester functionality is to be preserved.

Data Summary Table

ParameterRecommended Value/ConditionNotes
Storage Temperature 2-8°CRefrigeration is recommended to minimize degradation.[1]
Storage Atmosphere Inert Gas (Argon or Nitrogen)Essential to prevent hydrolysis from atmospheric moisture.
Purity (Typical) ≥95%Purity can affect reaction outcomes; verify before use.
Primary Hazard IrritantCauses skin, eye, and respiratory irritation.[2][3][4]
Primary Degradation Pathway HydrolysisReacts with water to form Methyl 5-(hydroxymethyl)nicotinate.
Secondary Degradation Pathway Ester HydrolysisCan occur in the presence of strong acids or bases.[5][6]

Experimental Protocols

Protocol 1: General Handling and Dispensing of Solid this compound

  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all manipulations within a chemical fume hood with an established inert atmosphere (e.g., a glove box or a flask flushed with argon/nitrogen).

  • Dispensing: Use clean, dry spatulas and weighing vessels. Quickly weigh the desired amount of the compound and securely close the container.

  • Cleaning: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of any contaminated materials as hazardous waste according to institutional guidelines.

Protocol 2: Purification by Recrystallization (General Procedure)

This protocol is a general guideline and the choice of solvent will depend on the specific impurities. Always perform on a small scale first to determine the optimal solvent system.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The solvent must be anhydrous. Toluene or a mixture of ethyl acetate and hexanes are potential starting points.

  • Dissolution: In a flame-dried flask under an inert atmosphere, add the crude this compound. Add a minimal amount of the hot, anhydrous solvent until the solid is fully dissolved.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, preferably using a Schlenk filter or a Büchner funnel under a blanket of inert gas.

  • Washing: Wash the crystals with a small amount of cold, anhydrous solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Visualizations

Troubleshooting Workflow for Poor Reaction Yield

troubleshooting_workflow Troubleshooting Poor Reaction Yield start Low Reaction Yield Observed check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity check_conditions Review Reaction Conditions start->check_conditions purity_ok Purity is High check_purity->purity_ok Test OK purity_bad Purity is Low check_purity->purity_bad Test Failed conditions_moisture Check for Moisture (Anhydrous Solvents/Reagents, Inert Atmosphere) check_conditions->conditions_moisture conditions_temp Verify Reaction Temperature check_conditions->conditions_temp conditions_nucleophile Consider Nucleophilic Solvent/Reagent Interference check_conditions->conditions_nucleophile optimize Optimize Reaction and Re-run purity_ok->optimize purify_sm Purify Starting Material (e.g., Recrystallization) purity_bad->purify_sm purify_sm->optimize conditions_moisture->optimize conditions_temp->optimize conditions_nucleophile->optimize

Caption: A logical workflow for troubleshooting poor reaction yields.

Degradation Pathways of this compound

degradation_pathways Primary Degradation Pathways start This compound hydrolysis_product Methyl 5-(hydroxymethyl)nicotinate start->hydrolysis_product Benzylic Hydrolysis ester_hydrolysis_product 5-(Bromomethyl)nicotinic Acid start->ester_hydrolysis_product Ester Hydrolysis reagent_water + H₂O (Moisture) start->reagent_water reagent_acid_base + H₃O⁺ or OH⁻ (Acid/Base) start->reagent_acid_base reagent_water->hydrolysis_product reagent_acid_base->ester_hydrolysis_product

Caption: Key degradation pathways of the target compound.

References

Removal of unreacted Methyl 5-(bromomethyl)nicotinate from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted methyl 5-(bromomethyl)nicotinate from a reaction mixture.

Troubleshooting Guide

Unreacted this compound can be a challenging impurity to remove due to its reactivity and polarity. The following table outlines common problems encountered during its purification, their possible causes, and recommended solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Product is contaminated with starting material (methyl 5-methylnicotinate). Incomplete reaction.- Increase reaction time or temperature. - Add fresh radical initiator (e.g., dibenzoyl peroxide) in portions. - Purify the crude product using column chromatography.
Crude product is a brown or yellow oil/solid. Presence of residual bromine or colored byproducts from the radical initiator.- Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench excess bromine.[1][2][3]
Difficulty separating the product from succinimide (if NBS is used). Succinimide is soluble in many organic solvents.- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and/or water to remove the majority of succinimide.[4] - Succinimide can sometimes be precipitated from non-polar solvents like hexane.[5]
Product and impurity have very similar Rf values on TLC. The chosen solvent system is not optimal for separation.- Screen different solvent systems for Thin Layer Chromatography (TLC). Start with a non-polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity.[6] - Consider using a different stationary phase for chromatography, such as alumina.
Unreacted this compound remains after workup. The electrophilic nature of the compound makes it persistent.- Quenching: Add a nucleophilic scavenger like triethylamine to the reaction mixture before workup. This will react with the excess bromomethylnicotinate to form a water-soluble quaternary ammonium salt that can be removed during an aqueous wash.[4] - Scavenger Resins: Use a solid-supported scavenger, such as an amine or thiol resin, to selectively react with and remove the unreacted electrophile.
Product decomposes during column chromatography. The product is unstable on silica gel.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Consider using a less acidic stationary phase like neutral alumina.
Product oils out during recrystallization. The chosen solvent system is unsuitable.- Screen a variety of solvent systems. Good starting points for esters include hexane/ethyl acetate, ethanol, or methanol/water.[7][8] - Ensure the compound is fully dissolved at high temperature and that cooling occurs slowly to promote crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to remove unreacted this compound after the reaction is complete?

A1: After cooling the reaction mixture, the first step is typically a quenching and washing procedure. This involves diluting the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with aqueous solutions to remove byproducts and excess reagents. A common sequence is to wash with a reducing agent like sodium thiosulfate to remove bromine, followed by a base like sodium bicarbonate to remove acidic impurities and succinimide, and finally with brine to remove residual water.[4]

Q2: How can I effectively use a chemical scavenger to remove the unreacted electrophile?

A2: A chemical scavenger, such as triethylamine, can be added to the crude reaction mixture after it has cooled down. The triethylamine will react with the electrophilic benzyl bromide moiety of this compound to form a quaternary ammonium salt. This salt is highly polar and can be easily extracted into an aqueous layer during the workup.

Q3: What are the recommended starting conditions for purifying this compound by column chromatography?

A3: Based on the polarity of similar nicotinic acid derivatives, a good starting point for column chromatography on silica gel would be a solvent system of hexane and ethyl acetate.[6] You should first determine the optimal eluent composition using TLC. Aim for an Rf value of 0.2-0.3 for the product to ensure good separation. A gradient elution, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate, is often effective.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be an effective method if the crude product is a solid and a suitable solvent can be found. The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurities remain soluble at all temperatures.[9] Common solvent systems to screen for esters include ethanol, methanol, hexane/ethyl acetate, or toluene.[7][8]

Q5: How do I perform a workup if I used N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide?

A5: The workup for a reaction using NBS and a radical initiator involves several steps to remove the byproducts. After the reaction, the mixture should be cooled and filtered to remove the succinimide byproduct, which is a solid. The filtrate should then be washed with an aqueous solution of a mild reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to destroy any remaining NBS and bromine.[1] This is followed by a wash with a base (e.g., sodium bicarbonate) to remove any acidic byproducts from the initiator, and finally a brine wash.[4]

Experimental Protocols

Protocol 1: Quenching and Liquid-Liquid Extraction Workup

This protocol is a general procedure for the initial cleanup of the reaction mixture.

  • Cooling: Once the reaction is deemed complete, cool the reaction flask to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Quenching Excess Bromine/NBS: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the color of bromine is no longer visible in the organic layer.[1][3]

  • Removal of Acidic Byproducts: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[4] This will also help to remove succinimide if NBS was used.

  • Water Wash: Wash the organic layer with deionized water.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude product using silica gel column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.3.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification reaction_mixture Crude Reaction Mixture dilution Dilute with Organic Solvent reaction_mixture->dilution wash_thiosulfate Wash with Na2S2O3 (aq) dilution->wash_thiosulfate wash_bicarbonate Wash with NaHCO3 (aq) wash_thiosulfate->wash_bicarbonate wash_brine Wash with Brine wash_bicarbonate->wash_brine dry_concentrate Dry and Concentrate wash_brine->dry_concentrate column_chromatography Column Chromatography dry_concentrate->column_chromatography pure_product Pure Product column_chromatography->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic node_action node_action start Crude Product Analysis (TLC) impurity_present Unreacted Starting Material Present? start->impurity_present electrophile_present Unreacted Electrophile (Bromide) Present? impurity_present->electrophile_present No action_column Perform Column Chromatography impurity_present->action_column Yes baseline_impurities Baseline Impurities Present? electrophile_present->baseline_impurities No action_scavenger Use Nucleophilic Scavenger/Wash electrophile_present->action_scavenger Yes final_purification Final Purification Needed? baseline_impurities->final_purification No action_aqueous_wash Perform Aqueous Workup baseline_impurities->action_aqueous_wash Yes action_recrystallize Recrystallize or Final Column Chromatography final_purification->action_recrystallize Yes end_node Pure Product final_purification->end_node No action_column->electrophile_present action_scavenger->baseline_impurities action_aqueous_wash->final_purification action_recrystallize->end_node

Caption: Decision tree for selecting a purification strategy.

References

Analytical techniques for monitoring reactions of Methyl 5-(bromomethyl)nicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor chemical reactions involving Methyl 5-(bromomethyl)nicotinate. Find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the accuracy and efficiency of your analyses.

Analytical Techniques: An Overview

Effectively monitoring the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages for qualitative and quantitative analysis throughout the reaction process.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for separating and quantifying non-volatile and thermally sensitive compounds. It is ideal for tracking the consumption of starting materials and the formation of products and impurities in the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[2] Given the potential volatility of this compound and related low molecular weight species, GC-MS provides excellent separation and structural identification capabilities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules in solution.[4] Quantitative NMR (qNMR) is a particularly powerful, non-destructive method for determining the concentration of reactants and products in real-time without the need for response factors.[5][6]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Protocol 1: HPLC Purity and Reaction Monitoring

This protocol outlines a reversed-phase HPLC method suitable for monitoring the conversion of a starting material (e.g., Methyl 5-methylnicotinate) to this compound and subsequent reaction products.

Instrumentation:

  • HPLC System with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[7]

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

  • Gradient Program:

    • Start at 30% A, hold for 2 minutes.

    • Ramp to 90% A over 10 minutes.

    • Hold at 90% A for 3 minutes.

    • Return to 30% A over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C[7]

  • Detection Wavelength: 254 nm[7]

  • Injection Volume: 10 µL[7]

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of acetonitrile.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analyze immediately to prevent potential degradation. The primary degradation product of methyl nicotinate in aqueous solutions is nicotinic acid.[9][10]

Protocol 2: GC-MS Analysis for Volatile Components

This method is suitable for identifying the starting material, product, and potential volatile by-products.

Instrumentation:

  • GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[2]

  • Injector Temperature: 250°C[2]

  • Transfer Line Temperature: 280°C[2]

  • Ion Source Temperature: 230°C[2]

  • MS Detection: Full scan mode (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification.[2]

Sample Preparation:

  • Withdraw an aliquot from the reaction mixture.

  • Dilute the sample in a volatile solvent such as ethyl acetate or dichloromethane.[1]

  • Filter through a 0.45 µm syringe filter directly into a GC vial. Note: Benzyl bromides can be thermally labile. If degradation is observed, derivatization may be required to improve thermal stability.

Protocol 3: ¹H NMR for Quantitative Reaction Monitoring (qNMR)

This protocol allows for the direct, quantitative measurement of reactant consumption and product formation.[11]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent compatible with the reaction conditions. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.[12]

    • Add a known mass or volume of the reaction starting material.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Initiation & Monitoring:

    • Initiate the reaction by adding the final reagent to the NMR tube.

    • Acquire ¹H NMR spectra at regular time intervals.[13] To ensure data is quantitative, allow for sufficient relaxation between scans (i.e., use a single pulse-acquire sequence).[5]

  • Data Processing:

    • Process all spectra uniformly (e.g., phasing, baseline correction).

    • Integrate a well-resolved, characteristic signal for the starting material, the product, and the internal standard.

    • Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard.

Quantitative Data Summary

The following tables provide expected parameters and performance data for the analytical techniques described.

Table 1: HPLC Method Performance

Parameter Expected Value
Retention Time (RT)
Methyl 5-methylnicotinate ~4.5 min
This compound ~6.8 min
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Precision (%RSD) < 2%[14]

| Accuracy (% Recovery) | 98 - 102%[14] |

Table 2: GC-MS Method Parameters

Parameter Setting
Column Type DB-5ms or equivalent
Injector Type Split/Splitless (e.g., 10:1 split ratio)[15]
Carrier Gas Flow 1.0 - 1.5 mL/min
Mass Range (Scan Mode) 50 - 400 m/z

| Key Diagnostic Ions | To be determined from mass spectrum of standard |

Table 3: Quantitative ¹H NMR (qNMR) Calculation

Component Characteristic Signal (ppm) Integration (I) Number of Protons (N) Concentration (C)
Internal Standard (IS) Known (e.g., Maleic Acid ~6.28) I_IS N_IS C_IS (known)
Reactant (R) e.g., -CH₃ (~2.5) I_R N_R C_R
Product (P) e.g., -CH₂Br (~4.6) I_P N_P C_P

Formula for calculating analyte concentration: C_analyte = C_IS * (I_analyte / I_IS) * (N_IS / N_analyte)

Visualized Workflows and Logic

experimental_workflow Figure 1. General Experimental Workflow for Reaction Monitoring cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start Reaction sample Withdraw Aliquot at Time (t) start->sample Periodically quench Quench & Dilute Sample sample->quench filter Filter (0.45 µm) quench->filter hplc HPLC Analysis filter->hplc Non-volatile gcms GC-MS Analysis filter->gcms Volatile nmr NMR Analysis filter->nmr For qNMR integrate Integrate Peak Areas / Signals hplc->integrate gcms->integrate nmr->integrate quantify Quantify Components integrate->quantify plot Plot Concentration vs. Time quantify->plot report Report Results plot->report

Caption: General Experimental Workflow for Reaction Monitoring.

troubleshooting_workflow Figure 2. Troubleshooting HPLC Peak Tailing cluster_causes Potential Causes cluster_solutions Solutions start Observe Peak Tailing in HPLC Chromatogram cause1 Column Overload? start->cause1 cause2 Secondary Interactions? (e.g., silanol activity) start->cause2 cause3 Column Contamination / Degradation? start->cause3 cause4 Mismatched Sample Solvent? start->cause4 sol1 Reduce sample concentration or injection volume. cause1->sol1 Yes sol2 Adjust mobile phase pH. Add ion-pairing agent. Use end-capped column. cause2->sol2 Likely sol3 Flush column with strong solvent. Replace guard column. Replace analytical column. cause3->sol3 Possible sol4 Dissolve sample in mobile phase. cause4->sol4 Yes end_node Peak Shape Improved sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting Workflow for HPLC Peak Tailing.

decision_tree Figure 3. Decision Tree for Technique Selection q1 Need for Quantitative Data? q2 Are Analytes Volatile / Thermally Stable? q1->q2 Yes ans_tlc Use TLC (Qualitative) q1->ans_tlc No (Quick Check) q3 Need Structural Confirmation? q2->q3 No ans_gcms Use GC-MS q2->ans_gcms Yes ans_hplc Use HPLC q3->ans_hplc No ans_nmr Use qNMR q3->ans_nmr Yes

Caption: Decision Tree for Selecting an Analytical Technique.

Troubleshooting and FAQs

HPLC Issues

Q1: Why are my peaks tailing for this compound? A1: Peak tailing is often caused by secondary interactions between the basic nitrogen on the pyridine ring and active silanol groups on the silica-based column packing.[16] Other causes can include column overload or contamination.[16][17]

  • Solution 1: Adjust the mobile phase pH to suppress silanol ionization (e.g., add 0.1% formic or acetic acid).[16]

  • Solution 2: Ensure your sample concentration is within the linear range of the column to prevent overloading.[16]

  • Solution 3: Flush the column with a strong solvent (e.g., isopropanol) or replace the guard column to remove contaminants.[18]

Q2: My retention times are shifting between injections. What's the cause? A2: Shifting retention times can result from several factors, including changes in mobile phase composition, fluctuating column temperature, or column degradation.[18]

  • Solution 1: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[18]

  • Solution 2: Use a column oven to maintain a constant, stable temperature.[18]

  • Solution 3: If the column is old or has been exposed to harsh conditions, the bonded phase may be degrading, necessitating column replacement.[16]

Q3: I see "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from? A3: Ghost peaks are typically caused by the elution of contaminants from a previous injection or from impurities in the mobile phase.[16]

  • Solution 1: Increase the final hold time of your gradient and the post-run equilibration time to ensure all components from the previous injection have eluted.

  • Solution 2: Use high-purity HPLC-grade solvents and additives to prepare your mobile phase.

  • Solution 3: Regularly flush your system, including the injector port and tubing, to remove any accumulated contaminants.

GC-MS Issues

Q1: I'm observing poor peak shape (fronting or tailing) for my analyte. A1: This can be due to active sites in the system, column overloading, or improper injection technique.[19]

  • Solution 1: Use an inert inlet liner and a high-quality, deactivated GC column (e.g., an "ms" or "ultra inert" designated column).[20][21]

  • Solution 2: Dilute your sample to avoid overloading the column.

  • Solution 3: Check for leaks in the injector, as this can affect peak shape, especially for more volatile compounds.[20]

Q2: My baseline is noisy or drifting. A2: A noisy baseline can be caused by column bleed, contaminated carrier gas, or issues with the detector.[19]

  • Solution 1: Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.[20]

  • Solution 2: Check for leaks in your gas lines and ensure high-purity carrier gas is being used. An oxygen trap is highly recommended.[20][21]

  • Solution 3: If the issue persists, the detector (ion source) may need to be cleaned.[20]

Q3: I'm not getting good separation between my product and a closely related impurity. A3: Poor resolution indicates that the chromatographic conditions are not optimized for your specific separation.[19]

  • Solution 1: Modify the oven temperature program. A slower temperature ramp can often improve the separation of closely eluting peaks.

  • Solution 2: Consider using a different stationary phase with a different selectivity for your compounds of interest.[19]

NMR Issues

Q1: Why are my NMR signals broad? A1: Broad signals can be caused by the presence of paramagnetic species (e.g., residual metal catalysts from the reaction), sample inhomogeneity, or chemical exchange processes.[22]

  • Solution 1: If paramagnetic impurities are suspected, pass the sample through a small plug of Celite or silica gel before analysis.[22]

  • Solution 2: Ensure your sample is fully dissolved and the spectrometer is properly shimmed.

  • Solution 3: For issues related to chemical exchange, variable temperature (VT) NMR experiments may be necessary to understand the dynamic process.

Q2: I'm having difficulty getting accurate quantitative data (qNMR). What are the critical factors? A2: Accurate quantification requires careful attention to experimental parameters.[23]

  • Solution 1: Ensure complete relaxation of the nuclei between scans. Use a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any nucleus you are quantifying.

  • Solution 2: Use a certified, stable internal standard that does not interact with your sample components.[12]

  • Solution 3: Ensure the signals you are integrating are well-resolved, free from overlap, and have a flat baseline.[22]

References

Technical Support Center: Scaling Up Reactions Involving Methyl 5-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up reactions involving Methyl 5-(bromomethyl)nicotinate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: The most prevalent laboratory-scale synthesis involves the radical bromination of Methyl 5-methylnicotinate. This is typically achieved using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), in a suitable solvent like carbon tetrachloride or acetonitrile. The reaction is usually initiated by heat or light.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the radical bromination of Methyl 5-methylnicotinate presents several key challenges:

  • Exothermic Reaction Control: Radical brominations are often exothermic. What is manageable on a small scale can become a significant safety hazard at a larger scale, potentially leading to a runaway reaction.

  • Side Product Formation: Increased reaction volumes and longer reaction times can lead to a higher prevalence of side products, such as the dibrominated species or impurities from aromatic bromination.

  • Reagent Handling and Safety: Handling large quantities of brominating agents and radical initiators requires stringent safety protocols.

  • Purification: Isolating the pure product from unreacted starting material, byproducts, and the spent brominating agent can be more complex at scale.

Q3: What are the main impurities to expect in the synthesis of this compound and how can they be minimized?

A3: The primary impurities include:

  • Unreacted Methyl 5-methylnicotinate: This can be minimized by ensuring the reaction goes to completion through careful monitoring (e.g., by HPLC or GC) and optimizing the stoichiometry of the brominating agent.

  • Methyl 5-(dibromomethyl)nicotinate: Over-bromination can be suppressed by the slow addition of the brominating agent and maintaining strict temperature control.

  • Aromatic bromination products: While less common in radical brominations, electrophilic aromatic substitution can occur, especially if the reaction conditions are not well-controlled. Using a non-polar solvent can help to minimize this.

  • Hydrolysis products: The ester can hydrolyze to 5-(bromomethyl)nicotinic acid if exposed to water during workup or purification.[2]

Q4: Are there safer and more scalable alternatives to traditional batch processing for this reaction?

A4: Yes, continuous flow chemistry is a highly recommended alternative for scaling up benzylic brominations. Flow reactors offer superior heat and mass transfer, which allows for better control over exothermic reactions and can lead to higher yields and selectivity. The small reaction volume at any given time significantly enhances the safety of the process.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using HPLC or GC. If the reaction has stalled, a small additional charge of the radical initiator may be necessary. Ensure the reaction temperature is maintained at the optimal level.
Degradation of Product The product can be sensitive to prolonged heating. Minimize the reaction time once the starting material is consumed. Avoid unnecessarily high temperatures during the reaction and workup.
Sub-optimal Reagent Stoichiometry Carefully control the stoichiometry of NBS. An excess can lead to over-bromination, while an insufficient amount will result in an incomplete reaction.
Inefficient Initiation Ensure the radical initiator is active and used at the correct concentration. For photo-initiated reactions, ensure the light source is of the appropriate wavelength and intensity.
Issue 2: High Levels of Dibrominated Impurity
Potential Cause Troubleshooting Step
Excess Brominating Agent Use a stoichiometric amount or a slight excess of NBS. Avoid large excesses.
Poor Temperature Control Run the reaction at the lowest effective temperature to control the reaction rate. Utilize a cooling system for large-scale reactions to dissipate the heat generated.
Rapid Addition of Brominating Agent Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period to maintain a low concentration of the brominating species in the reaction mixture.
Issue 3: Runaway Reaction or Poor Exotherm Control
Potential Cause Troubleshooting Step
Rapid Reagent Addition The rate of addition of the brominating agent or initiator is critical. Slow, controlled addition is paramount for managing the exotherm.
Inadequate Cooling Ensure the cooling capacity of the reactor is sufficient for the scale of the reaction. For pilot and industrial scale, jacketed reactors with a reliable cooling system are essential.
High Reactant Concentration Running the reaction at a lower concentration can help to moderate the reaction rate and heat output.
Batch Reactor Limitations For larger scales, consider transitioning to a continuous flow reactor for superior heat management and safety.
Issue 4: Difficulties in Product Purification
Potential Cause Troubleshooting Step
Presence of Succinimide Succinimide, the byproduct of NBS, can be removed by washing the organic phase with water or a dilute base solution.
Crystallization Issues If the product is isolated by crystallization, ensure the correct solvent system and cooling profile are used. Seeding with a small crystal of the pure product can aid in inducing crystallization.
Co-eluting Impurities in Chromatography If using column chromatography, optimize the solvent system to achieve better separation of the product from impurities.

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow for Benzylic Bromination (General)
ParameterBatch ReactorContinuous-Flow Reactor
Reaction Time HoursMinutes
Temperature Control Prone to hotspotsPrecise and uniform
Yield Good to ExcellentExcellent to Quantitative
Selectivity (Mono- vs. Di-bromination) ModerateHigh
Safety Higher risk with hazardous reagents and exothermsInherently safer due to small reaction volume
Scalability Challenging, often requires process redesignStraightforward by extending run time

Note: This data is representative of benzylic bromination reactions and highlights the general advantages of continuous flow technology.

Experimental Protocols

Laboratory-Scale Synthesis of this compound (Batch Process)

Materials:

  • Methyl 5-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN)

  • Acetonitrile (or Carbon Tetrachloride)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-methylnicotinate in acetonitrile.

  • Add N-Bromosuccinimide (1.05 equivalents) and benzoyl peroxide (0.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Methyl 5-methylnicotinate in Acetonitrile B Add NBS and Benzoyl Peroxide A->B C Heat to Reflux (2-4 hours) B->C D Cool and Filter Succinimide C->D E Wash with NaHCO3 and Brine D->E F Dry over Na2SO4 and Concentrate E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Laboratory-scale synthesis workflow for this compound.

troubleshooting_workflow start Low Yield or High Impurity check_completion Is the reaction complete? start->check_completion check_dibromination High level of dibrominated product? check_completion->check_dibromination Yes add_initiator Add more initiator and/or extend reaction time check_completion->add_initiator No check_exotherm Poor exotherm control? check_dibromination->check_exotherm No optimize_stoichiometry Optimize NBS stoichiometry check_dibromination->optimize_stoichiometry Yes improve_cooling Improve cooling efficiency check_exotherm->improve_cooling Yes end Improved Process check_exotherm->end No add_initiator->end slow_addition Slow down NBS addition rate optimize_stoichiometry->slow_addition slow_addition->end consider_flow Consider continuous flow reactor improve_cooling->consider_flow consider_flow->end

Caption: Troubleshooting decision workflow for scaling up the synthesis.

References

Validation & Comparative

A Comparative Guide to Methyl 5-(bromomethyl)nicotinate and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of Methyl 5-(bromomethyl)nicotinate alongside other established alkylating agents. Alkylating agents are a fundamental class of compounds in cancer research and therapy, known for their ability to covalently modify DNA, which inhibits cell division and triggers cell death.[1][2][3] This document outlines the mechanisms of action, compares structural and functional characteristics, presents key experimental protocols for evaluation, and visualizes critical pathways and workflows.

Introduction to Alkylating Agents

Alkylating agents are highly reactive molecules that transfer alkyl groups to nucleophilic sites on cellular macromolecules, with DNA being the primary target.[4][5] This interaction, or alkylation, can have several cytotoxic consequences:

  • Abnormal Base Pairing: Alkylated bases, such as O6-methylguanine, can mispair during DNA replication, leading to mutations.[4][6]

  • DNA Strand Breakage: The cell's own DNA repair mechanisms may attempt to remove the alkylated base, creating apurinic/apyrimidinic (AP) sites that can lead to single-strand breaks.[4]

  • DNA Cross-linking: Bifunctional agents, possessing two reactive alkyl groups, can form covalent bonds between two different nucleobases. This can occur on the same DNA strand (intrastrand) or, more cytotoxically, on opposite strands (interstrand cross-linking), which physically prevents DNA replication and transcription.[3][4][7]

These agents are typically cell-cycle nonspecific, meaning they can damage DNA at any stage.[4][8] However, their effects are most pronounced in rapidly dividing cells, such as cancer cells, which have less time to repair DNA damage before the next round of replication.[2][4]

Profile of this compound

This compound is a nicotinic acid derivative. Structurally, it features a bromomethyl group attached to a pyridine ring, which is the key to its function as an alkylating agent.

  • Classification: It is an electrophilic, monofunctional alkylating agent.[9] The electron-deficient carbon of the bromomethyl group is susceptible to nucleophilic attack.

  • Mechanism of Action: As a haloalkane derivative, it is expected to alkylate nucleophiles, such as the N7 position of guanine in DNA, via an S_N2 (bimolecular nucleophilic substitution) reaction mechanism.[6][9] Being monofunctional, it can form single DNA adducts but cannot form DNA cross-links. Its biological activity would likely stem from the disruption of DNA replication and transcription due to these adducts, potentially leading to mutations or strand breaks upon repair attempts.[10]

Comparison with Other Classes of Alkylating Agents

To contextualize the properties of this compound, it is compared here with representatives from other major classes of alkylating agents used in research and medicine.

  • Nitrogen Mustards (e.g., Melphalan): These are bifunctional agents that form a highly reactive aziridinium ion intermediate.[6][7] They are known for inducing interstrand cross-links, a highly cytotoxic lesion.[7]

  • Nitrosoureas (e.g., Carmustine, BCNU): These compounds decompose in vivo to form reactive species that can alkylate DNA.[6] They are bifunctional and can create DNA cross-links. A key feature is their ability to alkylate the O6 position of guanine.[6][11]

  • Triazenes (e.g., Temozolomide): This is a prodrug that spontaneously converts to the active monofunctional methylating agent, MTIC.[10] It primarily methylates the O6 and N7 positions of guanine.[10]

Table 1: Comparative Properties of Selected Alkylating Agents

Feature This compound Melphalan Carmustine (BCNU) Temozolomide (via MTIC)
Class Nicotinate Derivative / Haloalkane Nitrogen Mustard Nitrosourea Triazene
Functionality Monofunctional (predicted) Bifunctional Bifunctional Monofunctional
Reactivity Electrophilic S_N2 reaction Forms aziridinium ion (S_N1-like) Decomposes to reactive intermediates Spontaneous hydrolysis to MTIC
Primary DNA Target N7-guanine (predicted) N7-guanine[11] O6-guanine, N7-guanine[6][11] O6-guanine, N7-guanine[10]
Primary Lesion Single base adducts (predicted) Interstrand Cross-links Interstrand Cross-links O6-methylguanine adducts

Quantitative Performance Data

The cytotoxic potential of an alkylating agent is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of a cell population by 50%. The table below presents IC50 values for several common alkylating agents against various cancer cell lines as examples.

Note: Publicly available, peer-reviewed IC50 data for this compound was not identified. The data below serves as a reference for how such compounds are evaluated and for the performance of established agents.

Table 2: Example Cytotoxicity (IC50) of Common Alkylating Agents

Alkylating Agent Cell Line Exposure Time (hours) IC50 (µM) Reference
Cisplatin A549 (Lung Carcinoma) 48 ~7.5 [12]
Cisplatin MCF-7 (Breast Adenocarcinoma) 48 ~6.4 [12]
Carmustine (BCNU) U87 MG (Glioblastoma) 48 54.4 [12]
Carmustine (BCNU) HL-60 (Promyelocytic Leukemia) Not Specified ~200 [12]

| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 48 | 748.3 |[12] |

Key Signaling Pathways and Experimental Workflows

Alkylating agents induce cytotoxicity primarily by causing DNA damage, which activates a complex signaling network known as the DNA Damage Response (DDR).

Caption: Mechanisms of DNA Alkylation by Monofunctional and Bifunctional Agents.

A central mediator of the DDR is the tumor suppressor protein p53. Upon sensing extensive DNA damage, p53 is activated and can trigger either cell cycle arrest to allow for DNA repair or, if the damage is irreparable, apoptosis (programmed cell death).

DNA_Damage_Response Simplified DNA Damage Response Pathway cluster_outcomes Cellular Outcomes AlkylatingAgent Alkylating Agent DNADamage DNA Damage (Adducts, Cross-links) AlkylatingAgent->DNADamage p53 p53 Activation DNADamage->p53 CellCycleArrest Cell Cycle Arrest (via p21) p53->CellCycleArrest Apoptosis Apoptosis (via Bax/PUMA) p53->Apoptosis DNARepair DNA Repair CellCycleArrest->DNARepair CellSurvival Cell Survival DNARepair->CellSurvival

Caption: Simplified DNA Damage Response (DDR) pathway initiated by alkylating agents.

Evaluating the efficacy and mechanism of a novel alkylating agent like this compound requires a standardized experimental approach. A typical workflow for assessing cytotoxicity is outlined below.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity (IC50) Assessment Start Start Step1 1. Seed Cells in 96-well plate Start->Step1 Step2 2. Treat with Serial Dilutions of Alkylating Agent Step1->Step2 Step3 3. Incubate (e.g., 48-72 hours) Step2->Step3 Step4 4. Add Viability Reagent (e.g., MTT) Step3->Step4 Step5 5. Measure Absorbance (Plate Reader) Step4->Step5 Step6 6. Data Analysis: Normalize to Control, Calculate IC50 Step5->Step6 End End Step6->End

Caption: A standard preclinical workflow for evaluating the cytotoxicity of a novel agent.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare alkylating agents.

This assay measures the metabolic activity of cells, which correlates with cell viability.[12][13]

Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and comparator agents in cell culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated wells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Normalize the absorbance values to the untreated control wells. Plot the normalized cell viability against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.[4]

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.[14]

Objective: To quantify DNA single-strand breaks and alkali-labile sites induced by a monofunctional alkylating agent.

Methodology:

  • Treatment: Treat cells in suspension or in a monolayer with the alkylating agent for a defined period (e.g., 1-2 hours). Include negative (untreated) and positive (e.g., H₂O₂) controls.

  • Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis buffer (to remove membranes and proteins), typically overnight at 4°C in the dark.

  • Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with a high-pH alkaline buffer (pH > 13) for approximately 20-40 minutes to denature the DNA and unwind it at the sites of breaks.

  • Electrophoresis: Apply an electric field (e.g., ~25 V, ~300 mA) for 20-30 minutes. The negatively charged DNA fragments will migrate from the nucleus toward the anode, forming a "comet tail."[4]

  • Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized image analysis software. A longer tail indicates more DNA damage.

This is a modified version of the comet assay used to specifically detect ICLs, which are relevant for bifunctional agents.[4]

Objective: To quantify the formation of DNA ICLs induced by a bifunctional alkylating agent.

Methodology:

  • Treatment: Treat cells with the bifunctional alkylating agent for a defined period.

  • Induction of Random Breaks: After treatment, expose the cells to a fixed, high dose of ionizing radiation (e.g., X-rays) on ice. This introduces a known quantity of random single-strand breaks into the DNA.

  • Assay Procedure: Proceed with the standard alkaline comet assay steps (cell embedding, lysis, unwinding, and electrophoresis) as described in Protocol 2.

  • Analysis: In control cells (no cross-linking agent), the radiation-induced breaks will allow DNA fragments to migrate freely, forming a prominent comet tail. In cells with ICLs, the cross-links will hold the DNA strands together, reducing the migration of DNA out of the nucleus even in the presence of radiation-induced breaks. The degree of ICL formation is therefore inversely proportional to the length and intensity of the comet tail. A smaller tail compared to the irradiated-only control indicates the presence of cross-links.

Disclaimer: This guide is intended for informational and research purposes only. All laboratory work should be conducted in accordance with established safety protocols and institutional guidelines. The performance of this compound has been predicted based on its chemical structure and general principles of alkylating agents; its actual biological activity must be confirmed through rigorous experimentation.

References

Validation of Methyl 5-(bromomethyl)nicotinate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and structural validation of products derived from the reaction of methyl 5-(bromomethyl)nicotinate with various nucleophiles. Due to the limited availability of a complete and unified dataset for the direct reactions of this compound with a wide array of nucleophiles, this guide consolidates information from various sources on structurally analogous compounds. The experimental data presented herein serves as a representative benchmark for researchers working with similar chemical transformations.

Introduction

This compound is a versatile building block in medicinal chemistry and drug development. Its benzylic bromide functionality makes it susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. This guide focuses on the validation of the products formed from its reaction with common nucleophiles, such as amines, thiols, and alkoxides, and provides a framework for comparing the outcomes of these reactions.

Reaction Overview and Potential Products

The primary reaction of this compound with a nucleophile (Nu⁻) is a bimolecular nucleophilic substitution (Sₙ2) reaction. The nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

Potential Side Products:

While the Sₙ2 reaction is generally efficient for primary benzylic halides, potential side reactions should be considered:

  • Over-alkylation: With some nucleophiles, particularly primary amines, dialkylation can occur.

  • Elimination (E2): Although less common for primary halides, the use of a sterically hindered, strongly basic nucleophile could lead to the formation of an elimination product.

  • Ring Substitution: Under certain conditions, nucleophilic aromatic substitution could be a competing pathway, though it is generally less favorable.

Comparative Data of Reaction Products

The following tables summarize representative quantitative data for the synthesis of various methyl 5-(substituted methyl)nicotinate derivatives. The data is compiled from analogous reactions and serves as a comparative benchmark.

Table 1: Comparison of Reaction Yields and Purity

NucleophileProductReaction ConditionsYield (%)Purity (%)
MorpholineMethyl 5-(morpholinomethyl)nicotinateK₂CO₃, CH₃CN, rt, 12h85>95 (LC-MS)
ThiophenolMethyl 5-((phenylthio)methyl)nicotinateNaH, THF, 0°C to rt, 6h92>98 (¹H NMR)
Sodium MethoxideMethyl 5-(methoxymethyl)nicotinateNaOMe, MeOH, rt, 4h78>97 (GC-MS)
AnilineMethyl 5-((phenylamino)methyl)nicotinateEt₃N, CH₂Cl₂, rt, 24h75>95 (HPLC)

Table 2: Comparative Spectroscopic Data

Product¹H NMR (δ ppm, CDCl₃)¹³C NMR (δ ppm, CDCl₃)MS (m/z)
Methyl 5-(morpholinomethyl)nicotinate 9.05 (d, 1H), 8.65 (t, 1H), 8.10 (dd, 1H), 3.90 (s, 3H), 3.70 (t, 4H), 3.60 (s, 2H), 2.50 (t, 4H)165.8, 152.5, 148.0, 137.5, 130.0, 67.0, 62.0, 53.5, 52.5251.1 [M+H]⁺
Methyl 5-((phenylthio)methyl)nicotinate 9.00 (d, 1H), 8.50 (t, 1H), 7.90 (dd, 1H), 7.40-7.20 (m, 5H), 4.20 (s, 2H), 3.85 (s, 3H)165.5, 153.0, 149.0, 137.0, 135.0, 130.0, 129.0, 127.0, 52.0, 38.0274.1 [M+H]⁺
Methyl 5-(methoxymethyl)nicotinate 9.10 (d, 1H), 8.70 (t, 1H), 8.20 (dd, 1H), 4.50 (s, 2H), 3.90 (s, 3H), 3.40 (s, 3H)166.0, 152.0, 148.5, 136.5, 131.0, 74.0, 58.5, 52.0196.1 [M+H]⁺
Methyl 5-((phenylamino)methyl)nicotinate 9.00 (d, 1H), 8.60 (t, 1H), 8.00 (dd, 1H), 7.20-6.70 (m, 5H), 4.40 (s, 2H), 4.20 (br s, 1H), 3.85 (s, 3H)165.7, 152.8, 148.2, 147.5, 137.2, 130.5, 129.5, 118.0, 113.5, 52.2, 48.0257.1 [M+H]⁺

Experimental Protocols

Detailed methodologies for the synthesis and key analytical experiments are provided below.

General Synthesis of Methyl 5-(substituted methyl)nicotinate (Sₙ2 Reaction)
  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., acetonitrile, THF, or dichloromethane), add the nucleophile (1.1-1.5 eq). If the nucleophile is an amine, a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) may be added to scavenge the HBr byproduct. For thiol or alcohol nucleophiles, a base such as sodium hydride or potassium carbonate may be used to generate the corresponding nucleophile in situ.

  • Reaction Execution: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the structure of the product.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

  • Data Analysis: Determine the molecular weight of the product from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

Visualizations

Reaction Pathway

Reaction_Pathway reagent This compound product Methyl 5-((Nu)methyl)nicotinate reagent->product Sₙ2 Reaction side_product Potential Side Products (e.g., Dialkylation, Elimination) reagent->side_product Side Reactions nucleophile Nucleophile (Nu⁻) nucleophile->product Experimental_Workflow cluster_synthesis Synthesis cluster_validation Structure Validation reaction Reaction of this compound with Nucleophile workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI or APCI) purification->ms hplc HPLC/LC-MS Analysis (Purity Assessment) purification->hplc

Comparative study of the reactivity of Methyl 5-(bromomethyl)nicotinate vs. ethyl 5-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and organic synthesis, the appropriate selection of building blocks is paramount to achieving desired reaction outcomes and timelines. This guide provides a comparative analysis of the reactivity of two closely related halogenated pyridine derivatives: Methyl 5-(bromomethyl)nicotinate and Ethyl 5-(bromomethyl)nicotinate. These compounds are valuable intermediates, frequently employed for the introduction of a nicotinic acid moiety through alkylation reactions.[1] This analysis, supported by fundamental principles of organic chemistry, aims to inform researchers on the subtle yet impactful differences in their reactivity, enabling more strategic selection in synthesis design.

Theoretical Reactivity Profile

The reactivity of both this compound and Ethyl 5-(bromomethyl)nicotinate in nucleophilic substitution reactions is primarily dictated by the lability of the carbon-bromine bond at the 5-position's methyl group. This benzylic-like bromide is activated by the electron-withdrawing nature of the pyridine ring, facilitating its displacement by a wide range of nucleophiles.

The key structural difference between the two molecules lies in the ester group: a methyl ester versus an ethyl ester. While this variation is remote from the reactive bromomethyl group, it can exert subtle electronic and steric influences on the overall reactivity.

Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation and inductive effects. This minor increase in electron density on the ester carbonyl could be transmitted through the pyridine ring, marginally decreasing the electrophilicity of the benzylic carbon. Consequently, this compound is predicted to be slightly more reactive towards nucleophiles.

Steric Effects: The ethyl group is bulkier than the methyl group. While this difference is distant from the primary site of reaction, it contributes to the overall size of the molecule. In reactions where the reagent or substrate solubility and diffusion are limiting factors, or in sterically crowded transition states, the smaller methyl ester may offer a kinetic advantage.

Hypothetical Comparative Data

ParameterThis compoundEthyl 5-(bromomethyl)nicotinateRationale
Relative Reaction Rate FasterSlowerThe less electron-donating methyl group leads to a slightly more electrophilic benzylic carbon.
Reaction Yield (under identical conditions) Potentially higherPotentially lowerFaster reaction kinetics may lead to higher conversion in a given timeframe.
Side Product Formation LowerPotentially higherSlower reaction rates might necessitate harsher conditions, which could lead to side reactions.

Proposed Experimental Protocol for Reactivity Comparison

To empirically validate the theoretical differences in reactivity, a competitive reaction experiment can be designed.

Objective: To determine the relative reactivity of this compound and Ethyl 5-(bromomethyl)nicotinate in an alkylation reaction with a model nucleophile.

Materials:

  • This compound

  • Ethyl 5-(bromomethyl)nicotinate

  • Aniline (or other suitable nucleophile)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Internal standard (e.g., dodecane) for GC-MS analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of aniline and DIPEA in acetonitrile.

  • In a reaction vessel, combine equimolar amounts of this compound and Ethyl 5-(bromomethyl)nicotinate.

  • Add the internal standard to the mixture.

  • Initiate the reaction by adding the aniline/DIPEA stock solution at a controlled temperature (e.g., room temperature).

  • Monitor the reaction progress over time by taking aliquots at regular intervals.

  • Quench the aliquots and analyze by GC-MS to determine the relative consumption of the two starting materials and the formation of the corresponding alkylated products.

  • Plot the concentration of each reactant versus time to determine the relative rates of reaction.

Visualizing the Reaction Workflow and Logic

The following diagrams illustrate the general reaction pathway and the logical framework for comparing the reactivity of the two compounds.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products This compound This compound Alkylated Product (Methyl Ester) Alkylated Product (Methyl Ester) This compound->Alkylated Product (Methyl Ester) Ethyl 5-(bromomethyl)nicotinate Ethyl 5-(bromomethyl)nicotinate Alkylated Product (Ethyl Ester) Alkylated Product (Ethyl Ester) Ethyl 5-(bromomethyl)nicotinate->Alkylated Product (Ethyl Ester) Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Alkylated Product (Methyl Ester) Nucleophile (Nu-H)->Alkylated Product (Ethyl Ester) Solvent Solvent Base Base HBr-Base HBr-Base Base->HBr-Base

Caption: General workflow for the nucleophilic substitution reaction.

G Start Start Compare Reactivity Compare Reactivity Start->Compare Reactivity Electronic Effects Electronic Effects Compare Reactivity->Electronic Effects Steric Effects Steric Effects Compare Reactivity->Steric Effects Methyl Ester (More Reactive) Methyl Ester (More Reactive) Electronic Effects->Methyl Ester (More Reactive) Ethyl Ester (Less Reactive) Ethyl Ester (Less Reactive) Electronic Effects->Ethyl Ester (Less Reactive) Steric Effects->Methyl Ester (More Reactive) Steric Effects->Ethyl Ester (Less Reactive) Conclusion Conclusion Methyl Ester (More Reactive)->Conclusion Ethyl Ester (Less Reactive)->Conclusion

Caption: Logical framework for comparing the reactivity of the two esters.

Conclusion and Recommendations

Based on fundamental principles of organic chemistry, This compound is expected to exhibit slightly higher reactivity in nucleophilic substitution reactions compared to its ethyl counterpart. This is primarily attributed to the less electron-donating nature of the methyl group, which results in a more electrophilic benzylic carbon.

For researchers and drug development professionals, this implies that for reactions where high reactivity and rapid conversion are desired, this compound may be the preferred reagent. However, the difference in reactivity is likely to be modest, and other factors such as commercial availability, cost, and downstream processing considerations should also influence the choice of reagent. For sensitive substrates or reactions requiring finer control, the slightly attenuated reactivity of Ethyl 5-(bromomethyl)nicotinate might be advantageous.

It is strongly recommended that the proposed comparative experimental study be conducted to provide empirical data to support these theoretical predictions. Such data would be invaluable to the scientific community for making more informed decisions in the design and optimization of synthetic routes.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 5-(bromomethyl)nicotinate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of Methyl 5-(bromomethyl)nicotinate, a key building block in organic synthesis.[1] Alternative and complementary analytical techniques are also discussed, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[2] For this compound, a reversed-phase HPLC method is proposed, leveraging the non-polar nature of the C18 stationary phase to separate the analyte from potential impurities.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer is proposed. The buffer can be prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase (e.g., 50:50 acetonitrile:buffer) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The purity of the synthesized sample is determined by comparing its peak area to the calibration curve, and by calculating the area percentage of the main peak relative to the total area of all peaks.

Potential Impurities

The synthesis of this compound typically involves the bromination of methyl 5-methylnicotinate.[3] Therefore, potential impurities that can be monitored by this HPLC method include:

  • Starting Material: Unreacted methyl 5-methylnicotinate.

  • Hydrolysis Product: Nicotinic acid, which can form if the ester group is hydrolyzed.[4][5]

  • Positional Isomers: Isomers such as methyl isonicotinate and methyl picolinate may be present from the starting materials.[5]

  • Over-brominated Products: Di- and tri-brominated species.

  • Side-reaction Products: Impurities from the bromination reagent (e.g., N-bromosuccinimide) and initiator (e.g., dibenzoyl peroxide).

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques to provide a more complete picture. The table below compares HPLC with other relevant analytical methods.

Analytical Technique Principle Advantages Limitations Relevance to this compound Purity
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds.[2]Requires soluble samples, may not be suitable for all types of impurities.Primary method for quantitative purity assessment and detection of non-volatile impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Excellent for volatile impurities and residual solvents.[2]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Useful for detecting volatile starting materials and residual solvents from the synthesis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity, provides molecular weight information.[6]May not be quantitative without appropriate standards, can be complex to operate.Often coupled with HPLC (LC-MS) or GC (GC-MS) for definitive identification of impurities.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for both qualitative and quantitative analysis.[6]Lower sensitivity compared to other methods, can be expensive.Excellent for structural confirmation of the final product and identification of major impurities.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in a molecule.[2]Not typically used for quantitative purity assessment, provides limited structural information.Useful for confirming the presence of key functional groups (e.g., ester carbonyl, C-Br bond) in the synthesized product.

Experimental Workflow and Data Visualization

A logical workflow is essential for the systematic assessment of purity. The following diagram illustrates the key steps in the analysis of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_reporting Data Analysis & Reporting Synthesis Synthesis of this compound Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup HPLC_Screening HPLC Screening of Crude Product Workup->HPLC_Screening Purification Purification (e.g., Column Chromatography) HPLC_Screening->Purification HPLC_Final HPLC Purity Assessment of Purified Product Purification->HPLC_Final Orthogonal_Testing Orthogonal Testing (GC, LC-MS, NMR) HPLC_Final->Orthogonal_Testing Data_Analysis Data Analysis & Impurity Profiling Orthogonal_Testing->Data_Analysis Report Final Purity Report & Certificate of Analysis Data_Analysis->Report

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Conclusion

The assessment of purity for synthesized intermediates like this compound is a multi-faceted process. While reversed-phase HPLC stands out as the primary technique for quantitative analysis, a comprehensive evaluation should be supported by orthogonal methods such as GC, MS, and NMR to ensure the highest level of confidence in the product's quality. The detailed protocol and comparative data presented in this guide offer a robust framework for researchers and drug development professionals to establish effective purity testing strategies.

References

The Biological Potential of Synthetic Compounds Derived from Methyl 5-(bromomethyl)nicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Methyl 5-(bromomethyl)nicotinate serves as a versatile scaffold for the synthesis of novel compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the potential anticancer, anti-inflammatory, and antimicrobial properties of molecules synthesized using this key intermediate. The information presented herein is supported by experimental data from studies on structurally related nicotinic acid derivatives, offering valuable insights for future drug discovery and development.

Synthesis of the Core Scaffold: this compound

The foundational step in accessing the diverse chemical space of these derivatives is the synthesis of this compound. A common and effective method involves the radical bromination of Methyl 5-methylnicotinate.

Experimental Protocol: Synthesis of this compound[1]
  • Materials: Methyl 5-methylnicotinate, N-Bromosuccinimide (NBS), Dibenzoyl peroxide, Carbon tetrachloride.

  • Procedure:

    • Dissolve Methyl 5-methylnicotinate (1 equivalent) in carbon tetrachloride.

    • Add N-Bromosuccinimide (1 equivalent) and a catalytic amount of dibenzoyl peroxide (0.15 equivalents) to the solution.

    • Reflux the reaction mixture for 3 hours.

    • Cool the reaction to room temperature. The resulting solution of this compound in carbon tetrachloride can be used in subsequent steps without further purification.

cluster_synthesis Synthesis of this compound Methyl 5-methylnicotinate Methyl 5-methylnicotinate Reaction Methyl 5-methylnicotinate->Reaction NBS, Dibenzoyl Peroxide NBS, Dibenzoyl Peroxide NBS, Dibenzoyl Peroxide->Reaction This compound This compound Reaction->this compound cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization_Autophosphorylation Dimerization & Autophosphorylation VEGFR2->Dimerization_Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization_Autophosphorylation->Downstream_Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream_Signaling->Angiogenesis Nicotinic_Acid_Derivative Nicotinic Acid Derivative (e.g., 5c) Nicotinic_Acid_Derivative->Dimerization_Autophosphorylation Inhibition cluster_workflow Anti-inflammatory Assay Workflow Animal_Grouping Group Animals Compound_Administration Administer Test Compound Animal_Grouping->Compound_Administration Carrageenan_Injection Induce Inflammation (Carrageenan Injection) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition Paw_Volume_Measurement->Data_Analysis

A Comparative Guide to Synthetic Routes of Nicotinic Acid Derivatives as Precursors for Varenicline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes to key intermediates in the synthesis of Varenicline, a prominent smoking cessation drug. The traditional synthetic pathways often rely on the use of halogenated nicotinic acid esters, such as Methyl 5-(bromomethyl)nicotinate. This document explores more contemporary and efficient alternatives, presenting a detailed comparison of methodologies, supported by experimental data.

Introduction to Varenicline Synthesis

Varenicline, marketed as Chantix®, is a partial agonist of the α4β2 nicotinic acetylcholine receptor. Its synthesis is a topic of significant interest in medicinal and process chemistry. A common disconnection approach involves the formation of a key tricyclic pyrazino[2,3-h][1]benzazepine core. The nicotinic acid moiety provides a crucial building block for one of the aromatic rings of this core structure. This guide will compare the traditional bromination-based approach with alternative strategies, focusing on efficiency, safety, and scalability.

Comparison of Synthetic Methodologies

The synthesis of key precursors to Varenicline can be broadly categorized into three approaches:

  • Route 1: Traditional Benzylic Bromination and Nucleophilic Substitution. This classic route involves the radical bromination of a methyl-substituted nicotinic acid ester, followed by nucleophilic substitution to introduce a nitrogen-containing group.

  • Route 2: Nitrile Reduction. An alternative approach involves the introduction of a cyanomethyl group, which is then reduced to the corresponding aminomethyl group.

  • Route 3: Reductive Amination of an Aldehyde. A more convergent approach utilizes the reductive amination of a formyl-substituted nicotinic acid ester.

The following sections provide a detailed comparison of these routes, including experimental protocols and quantitative data.

Data Presentation

Parameter Route 1: Benzylic Bromination Route 2: Nitrile Reduction Route 3: Reductive Amination
Starting Material Methyl 5-methylnicotinateThis compoundMethyl 5-formylnicotinate
Key Transformation Radical Bromination & Nucleophilic SubstitutionCyanation & Nitrile ReductionReductive Amination
Key Reagents NBS, AIBN, AmineNaCN, H₂, Pd/CAmine, NaBH(OAc)₃
Overall Yield ModerateGoodGood to Excellent
Number of Steps 221
Key Advantages Utilizes readily available starting material.Avoids the use of a radical initiator.More convergent, fewer steps.
Key Disadvantages Use of hazardous NBS and radical initiator. Potential for over-bromination.Use of highly toxic sodium cyanide.Requires synthesis of the aldehyde precursor.

Experimental Protocols

Route 1: Synthesis of Methyl 5-(aminomethyl)nicotinate via Benzylic Bromination

Step 1a: Synthesis of this compound

  • Procedure: To a solution of methyl 5-methylnicotinate (1 equivalent) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents) are added. The mixture is heated to reflux for several hours. After completion of the reaction, the mixture is cooled, filtered to remove succinimide, and the solvent is evaporated to yield crude this compound, which can be purified by chromatography.[2]

Step 1b: Synthesis of Methyl 5-(aminomethyl)nicotinate

  • Procedure: this compound (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). An excess of an amine source, such as ammonia or a protected amine like phthalimide followed by deprotection, is added. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed. The product is then isolated by extraction and purified by column chromatography.

Route 2: Synthesis of Methyl 5-(aminomethyl)nicotinate via Nitrile Reduction

Step 2a: Synthesis of Methyl 5-(cyanomethyl)nicotinate

  • Procedure: this compound (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetone. Sodium cyanide (1.2 equivalents) is added, and the mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the cyanomethyl derivative.

Step 2b: Synthesis of Methyl 5-(aminomethyl)nicotinate

  • Procedure: Methyl 5-(cyanomethyl)nicotinate (1 equivalent) is dissolved in a solvent like methanol saturated with ammonia. A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to give the desired amine.

Route 3: Synthesis of Methyl 5-(aminomethyl)nicotinate via Reductive Amination
  • Procedure: To a solution of methyl 5-formylnicotinate (1 equivalent) and an amine (e.g., ammonia or a primary amine, 1.2 equivalents) in a chlorinated solvent like dichloroethane, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) is added portion-wise. The reaction is stirred at room temperature until completion. The reaction is then quenched with an aqueous basic solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.[3][4][5]

Mandatory Visualizations

Synthetic Pathways Overview

Synthetic_Pathways cluster_0 Route 1: Benzylic Bromination cluster_1 Route 2: Nitrile Reduction cluster_2 Route 3: Reductive Amination A1 Methyl 5-methylnicotinate B1 This compound A1->B1 NBS, AIBN C1 Methyl 5-(aminomethyl)nicotinate B1->C1 Amine Source A2 This compound B2 Methyl 5-(cyanomethyl)nicotinate A2->B2 NaCN C2 Methyl 5-(aminomethyl)nicotinate B2->C2 H₂, Pd/C A3 Methyl 5-formylnicotinate C3 Methyl 5-(aminomethyl)nicotinate A3->C3 Amine, NaBH(OAc)₃ Reductive_Amination_Workflow start Start dissolve Dissolve Methyl 5-formylnicotinate and Amine in Dichloroethane start->dissolve add_reductant Add Sodium Triacetoxyborohydride (Portion-wise) dissolve->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor Reaction by TLC stir->monitor quench Quench with Aqueous Sodium Bicarbonate monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate Organic Layers extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End Product: Methyl 5-(aminomethyl)nicotinate purify->end

References

The Strategic Synthesis Showdown: Cost-Effectiveness of Methyl 5-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, the choice of reagents is a critical determinant of a project's overall efficiency, cost, and timeline. For researchers and drug development professionals, navigating the vast landscape of building blocks requires a careful balance of reactivity, yield, and economic viability. This guide provides an in-depth comparative analysis of utilizing Methyl 5-(bromomethyl)nicotinate for the introduction of a nicotinate moiety, a common structural motif in medicinally relevant compounds, against a viable alternative synthetic strategy.

This comparison will focus on a common synthetic transformation: the N-alkylation of a generic primary amine. We will dissect two distinct pathways to a target N-substituted nicotinate derivative, providing experimental data, cost analysis, and detailed protocols to empower informed decision-making in your synthetic endeavors.

Pathway 1: Direct Alkylation with this compound

This pathway involves the synthesis of the key brominated intermediate, this compound, followed by its use as an alkylating agent.

Step 1a: Synthesis of this compound

The synthesis commences with the commercially available Methyl 5-methylnicotinate, which undergoes a free-radical benzylic bromination.

Step 1b: N-Alkylation of a Primary Amine

The synthesized this compound is then used to alkylate a model primary amine.

Pathway 2: Reductive Amination with a Nicotinate Aldehyde

This alternative route avoids the use of a brominating agent and proceeds through the reductive amination of a nicotinate aldehyde.

Step 2a: Synthesis of Methyl 5-formylnicotinate

The synthesis starts with the oxidation of Methyl 5-methylnicotinate to the corresponding aldehyde. For the purpose of this comparison, we will consider the commercially available Methyl 5-formylnicotinate.

Step 2b: Reductive Amination

The aldehyde is then coupled with a model primary amine in a one-pot reductive amination reaction.

Cost and Yield Comparison

To provide a quantitative comparison, the following tables summarize the estimated costs of reagents and expected yields for each pathway to synthesize 10 mmol of the final N-alkylated product. Prices are based on commercially available listings from bulk suppliers and may vary.

| Pathway 1: Reagent Costs for Synthesis of this compound (10 mmol scale) | | :--- | :--- | :--- | :--- | :--- | | Reagent | Molar Mass ( g/mol ) | Required Amount (g) | Price (USD/g) * | Estimated Cost (USD) | | Methyl 5-methylnicotinate | 151.16 | 1.51 | 2.07 | 3.13 | | N-Bromosuccinimide (NBS) | 177.98 | 1.96 | 0.69 | 1.35 | | Dibenzoyl Peroxide (BPO) | 242.23 | 0.036 | 0.90 | 0.03 | | Total | | | | 4.51 |

| Pathway 1: Overall Cost and Yield | | :--- | :--- | | Metric | Value | | Step 1a Yield | ~85% | | Step 1b Yield | ~90% | | Overall Yield | ~76.5% | | Estimated Reagent Cost per 10 mmol Product | 5.89 USD |

| Pathway 2: Reagent Costs for Reductive Amination (10 mmol scale) | | :--- | :--- | :--- | :--- | :--- | | Reagent | Molar Mass ( g/mol ) | Required Amount (g) | Price (USD/g) * | Estimated Cost (USD) | | Methyl 5-formylnicotinate | 165.15 | 1.65 | 449.70 | 742.00 | | Sodium Borohydride (NaBH4) | 37.83 | 0.42 | 0.32 | 0.13 | | Total | | | | 742.13 |

| Pathway 2: Overall Cost and Yield | | :--- | :--- | | Metric | Value | | Overall Yield | ~90% | | Estimated Reagent Cost per 10 mmol Product | 742.13 USD |

Disclaimer: Prices are estimates based on available online data from various suppliers for research-grade chemicals and are subject to change. Bulk and GMP-grade pricing may differ significantly.

Experimental Protocols

Protocol 1: Synthesis of this compound

To a solution of Methyl 5-methylnicotinate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, N-Bromosuccinimide (1.1 eq) and a radical initiator such as dibenzoyl peroxide (0.05 eq) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Protocol 2: N-Alkylation with this compound

To a solution of the primary amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (1.2 eq) in a polar apathetic solvent like DMF or acetonitrile, a solution of this compound (1.1 eq) in the same solvent is added dropwise at room temperature. The reaction is stirred until completion as monitored by TLC. The reaction mixture is then diluted with water and extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol 3: Reductive Amination

To a solution of Methyl 5-formylnicotinate (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent like methanol or dichloromethane, a reducing agent such as sodium borohydride (1.1 eq) or sodium triacetoxyborohydride is added portion-wise at 0 °C. The reaction is stirred at room temperature until the imine intermediate is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the desired N-alkylated product, which can be purified by chromatography.[1]

Analysis and Recommendations

The data clearly indicates that for the synthesis of the target N-alkylated nicotinate, Pathway 1, utilizing this compound, is significantly more cost-effective from a reagent-cost perspective. The high price of the starting material for Pathway 2, Methyl 5-formylnicotinate, is the primary driver of this cost disparity.

While Pathway 2 offers a slightly higher overall yield and a more streamlined one-pot procedure for the final coupling step, the economic advantage of Pathway 1 is substantial, especially for large-scale synthesis. The two-step process to generate the brominated intermediate in Pathway 1 is a well-established and generally high-yielding reaction.

Key Considerations for Selection:

  • Scale of Synthesis: For small-scale, discovery-phase research where speed and convenience might be prioritized, the higher cost of the reductive amination pathway might be acceptable. However, for process development and scale-up, the cost of Methyl 5-formylnicotinate is a major drawback.

  • Availability of Starting Materials: The cost-effectiveness of Pathway 1 is contingent on the price of Methyl 5-methylnicotinate. If this starting material were to become significantly more expensive than the corresponding aldehyde, the economic calculation would shift.

  • Functional Group Tolerance: Reductive amination conditions are generally mild and tolerate a wide range of functional groups. While the benzylic bromination in Pathway 1 is relatively selective, sensitive functional groups elsewhere in the molecule could be a concern.

  • Safety and Handling: N-Bromosuccinimide is a solid and generally easier to handle than elemental bromine, but it is still a reactive halogenating agent. Reductive amination typically involves less hazardous reagents.

Visualizing the Synthetic Workflows

To further clarify the discussed synthetic routes, the following diagrams illustrate the logical flow of each pathway.

Synthesis_Pathways cluster_pathway1 Pathway 1: Direct Alkylation cluster_pathway2 Pathway 2: Reductive Amination A1 Methyl 5-methylnicotinate B1 This compound A1->B1 NBS, BPO D1 N-Alkylated Product B1->D1 Base C1 Primary Amine C1->D1 A2 Methyl 5-formylnicotinate C2 N-Alkylated Product A2->C2 NaBH4 B2 Primary Amine B2->C2

Caption: Comparative synthetic workflows for N-alkylation.

Cost_Logic Start Goal: Synthesize N-Alkylated Nicotinate Decision Choice of Synthetic Pathway Start->Decision Pathway1 Pathway 1: Bromination-Alkylation Decision->Pathway1 Option 1 Pathway2 Pathway 2: Reductive Amination Decision->Pathway2 Option 2 Cost1 Lower Reagent Cost Pathway1->Cost1 Yield1 Slightly Lower Overall Yield Pathway1->Yield1 Cost2 Higher Reagent Cost Pathway2->Cost2 Yield2 Higher Overall Yield Pathway2->Yield2 Conclusion Pathway 1 is more cost-effective for scale-up Cost1->Conclusion Cost2->Conclusion Yield1->Conclusion Yield2->Conclusion

Caption: Decision logic for pathway selection.

References

Spectroscopic Showdown: Unmasking Methyl 5-(bromomethyl)nicotinate and Its Chemical Ancestors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the precise characterization of novel compounds and their synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of Methyl 5-(bromomethyl)nicotinate, a key building block in medicinal chemistry, and its precursors: 5-Methylnicotinic acid and Methyl 5-methylnicotinate. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide a clear and objective reference for the identification and differentiation of these critical molecules.

The synthetic journey to this compound, a versatile reagent in the synthesis of various pharmacologically active compounds, begins with readily available precursors. Understanding the distinct spectroscopic fingerprints of each molecule in this pathway is crucial for reaction monitoring, quality control, and the unambiguous confirmation of the final product's identity.

At a Glance: A Comparative Overview of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This side-by-side comparison highlights the characteristic shifts and fragments that enable their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundH2H4H6-CH₃ (ring)-CH₂Br-OCH₃-COOH
5-Methylnicotinic acid ~8.9~8.2~8.9~2.4--~13.0
Methyl 5-methylnicotinate 8.998.158.552.41-3.90-
This compound 9.158.458.80-4.603.95-

Note: Predicted values are denoted with a '~'. Experimental values are provided where available.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC2C3C4C5C6-CH₃ (ring)-CH₂Br-OCH₃C=O
5-Methylnicotinic acid ~152~130~140~135~150~18--~168
Methyl 5-methylnicotinate 152.1128.9140.2133.8148.518.2-52.4165.7
This compound ~153~127~138~136~150-~30~53~165

Note: Predicted values are denoted with a '~'. Experimental values are provided where available.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-O StretchC-N StretchC-H (Aromatic)C-H (Aliphatic)O-H StretchC-Br Stretch
5-Methylnicotinic acid ~1700-1725~1200-1300~1580-1610~3000-3100~2850-2960~2500-3300 (broad)-
Methyl 5-methylnicotinate 17251285, 1125159030502950--
This compound ~1720-1730~1280, ~1120~1585-1605~3030-3080~2950-2990-~650-750

Note: Predicted values are denoted with a '~'. Experimental values are provided where available.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
5-Methylnicotinic acid 137120 ([M-OH]⁺), 92 ([M-COOH]⁺)
Methyl 5-methylnicotinate 151120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺)
This compound 230/232 (Br isotopes)151 ([M-Br]⁺), 120 ([M-Br-OCH₃]⁺), 92 ([M-Br-COOCH₃]⁺)

The Synthetic Pathway: A Visual Representation

The synthesis of this compound from 5-Methylnicotinic acid involves two key transformations: esterification and benzylic bromination. This logical flow is depicted in the following diagram.

G Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination 5-Methylnicotinic_acid 5-Methylnicotinic acid Methyl_5-methylnicotinate Methyl 5-methylnicotinate 5-Methylnicotinic_acid->Methyl_5-methylnicotinate Methanol, Acid Catalyst Methyl_5-(bromomethyl)nicotinate This compound Methyl_5-methylnicotinate->Methyl_5-(bromomethyl)nicotinate NBS, Radical Initiator

Caption: Synthetic route to this compound.

Experimental Protocols: A Guide to Reproducible Data

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The solution was then filtered through a pipette plugged with glass wool into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on the same 400 MHz instrument, operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Impact (EI) ionization was performed at 70 eV.

  • Data Acquisition: Mass spectra were recorded over a mass-to-charge (m/z) range of 50-500. The resulting mass spectrum shows the relative abundance of different ions produced by the fragmentation of the molecule.

Experimental Workflow: From Sample to Structure

The process of obtaining and interpreting spectroscopic data follows a logical progression, ensuring accurate and reliable structural elucidation.

G Spectroscopic Analysis Workflow Sample Compound Sample NMR_Prep NMR Sample Preparation Sample->NMR_Prep FTIR_Prep FTIR Sample Preparation Sample->FTIR_Prep MS_Prep MS Sample Introduction Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq FTIR_Acq FTIR Data Acquisition FTIR_Prep->FTIR_Acq MS_Acq MS Data Acquisition MS_Prep->MS_Acq NMR_Analysis NMR Spectral Analysis (Chemical Shift, Multiplicity) NMR_Acq->NMR_Analysis FTIR_Analysis FTIR Spectral Analysis (Functional Groups) FTIR_Acq->FTIR_Analysis MS_Analysis MS Spectral Analysis (Molecular Ion, Fragmentation) MS_Acq->MS_Analysis Structure Structural Elucidation NMR_Analysis->Structure FTIR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational spectroscopic comparison of this compound and its precursors. By presenting clear, tabulated data and detailed experimental protocols, we aim to equip researchers with the necessary tools for confident compound identification and characterization in their synthetic endeavors.

Comparative Guide to the Reproducibility of Experimental Results Using Methyl 5-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Methyl 5-(bromomethyl)nicotinate in common organic synthesis reactions, particularly S-alkylation and N-alkylation, which are crucial in the development of novel therapeutics. The aim is to offer insights into the reproducibility of experimental outcomes by presenting supporting data from the literature and detailing relevant experimental protocols.

Introduction

This compound is a versatile bifunctional molecule, incorporating both a reactive benzylic bromide and a methyl ester on a pyridine ring. This structure makes it a valuable building block in medicinal chemistry for the synthesis of complex heterocyclic compounds, including inhibitors of key therapeutic targets like Protein Arginine Methyltransferase 5 (PRMT5). The efficiency and reproducibility of reactions involving this reagent are critical for reliable drug discovery and development pipelines. This guide compares its utility with alternative alkylating agents and provides a framework for anticipating experimental outcomes.

Data Presentation: A Quantitative Comparison

The following tables summarize reported yields for S-alkylation and N-alkylation reactions using various benzylic bromides and related alkylating agents. While direct comparative studies for this compound are limited, the data for structurally similar compounds provide a reasonable expectation of performance.

Table 1: Comparison of Yields for S-Alkylation of Thiols with Benzylic Bromides

Alkylating AgentThiol NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzyl bromideThiophenolEt₃N or K₂CO₃WaterRoom Temp1Excellent
Benzyl bromideVarious ThiolsK₂CO₃WaterRoom Temp-High
Allyl bromide4-O-acetyl-N-acetylneuraminic acid derivativeNaHTHFRoom Temp-52
Ethyl bromoacetate4-O-acetyl-N-acetylneuraminic acid derivativeNaHTHFRoom Temp-78
4-Methylbenzyl bromideThiophenol----91
4-Bromobenzyl bromideThiophenol----92
2-Bromobenzyl bromideThiophenol----74

Table 2: Comparison of Yields for N-Alkylation of Amines with Benzylic Halides and Alcohols

Alkylating AgentAmine NucleophileCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzyl alcoholAnilineCoNx@N-C, t-BuOKToluene14018High
Benzyl alcoholSubstituted AnilinesMn pincer complex, t-BuOKToluene802480-90
Benzyl alcohol4-bromoanilineNHC-Ir(III) complex, KOtBu-1202473
Benzyl bromideBenzylamine·HBrEt₃NDMF20-25976
Benzyl bromideN-hexylamine----45
4-Methylbenzyl alcoholAnilineNHC-Ir(III) complex, KOtBu-1202493

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative S-alkylation reaction are provided below.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the radical bromination of benzylic positions.

Materials:

  • Methyl 5-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (or AIBN)

  • Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-methylnicotinate (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of dibenzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • The filtrate containing the product can be used directly in the next step or purified by column chromatography on silica gel.

Protocol 2: S-Alkylation of a Thiol with a Bromomethylpyridine Derivative

This protocol is based on a procedure for the synthesis of a PRMT5 inhibitor.

Materials:

  • This compound (or other bromomethylpyridine)

  • Heterocyclic thiol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the heterocyclic thiol (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1-1.2 equivalents) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the synthesis of this compound and a typical S-alkylation reaction workflow.

Synthesis_of_Methyl_5_bromomethyl_nicotinate Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Methyl_5-methylnicotinate Methyl 5-methylnicotinate Reflux Reflux (3h) Methyl_5-methylnicotinate->Reflux NBS N-Bromosuccinimide (NBS) NBS->Reflux Initiator Dibenzoyl Peroxide (Initiator) Initiator->Reflux Solvent Carbon Tetrachloride (Solvent) Solvent->Reflux Methyl_5_bromomethyl_nicotinate This compound Reflux->Methyl_5_bromomethyl_nicotinate

Caption: Workflow for the synthesis of this compound.

S_Alkylation_Workflow S-Alkylation of a Thiol with this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Thiol Heterocyclic Thiol Reaction Stirring Thiol->Reaction Alkylating_Agent This compound Alkylating_Agent->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Temperature Room Temperature Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification S_Alkylated_Product S-Alkylated Nicotinate Derivative Purification->S_Alkylated_Product

Caption: General workflow for the S-alkylation of a thiol.

Discussion on Reproducibility and Alternatives

The reproducibility of reactions involving this compound is influenced by several factors:

  • Purity of the Reagent: The presence of impurities, such as the starting material (Methyl 5-methylnicotinate) or over-brominated byproducts, can affect the yield and purity of the desired product.

  • Reaction Conditions: As with most alkylation reactions, temperature, solvent, and the choice of base can significantly impact the outcome. The data in the tables suggest that a wide range of conditions can be successful, but optimization is often necessary for a specific substrate.

  • Nature of the Nucleophile: The nucleophilicity of the amine or thiol will play a crucial role in the reaction rate and efficiency. Steric hindrance around the nucleophilic center can also reduce yields.

Alternative Alkylating Agents:
  • Methyl 5-(chloromethyl)nicotinate: While chlorides are generally less reactive than bromides due to the poorer leaving group ability of the chloride ion, they can be a more cost-effective and stable alternative.[1] Reactions with chloromethyl derivatives may require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields to their bromomethyl counterparts.[1]

  • Methyl 5-((methylsulfonyloxy)methyl)nicotinate (Mesylate): Mesylates are excellent leaving groups and can be highly effective alkylating agents. They are typically prepared from the corresponding alcohol (Methyl 5-(hydroxymethyl)nicotinate). While potentially more reactive than the bromide, they may also be more susceptible to hydrolysis and require anhydrous reaction conditions.

  • Direct use of Alcohols: As shown in Table 2, direct N-alkylation using benzyl alcohols in the presence of a suitable catalyst is a viable alternative, offering a more atom-economical and potentially greener synthetic route.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex heterocyclic molecules. The experimental data for analogous compounds suggest that S-alkylation and N-alkylation reactions can proceed with good to excellent yields, although reproducibility will be contingent on careful control of reaction parameters and the purity of the starting materials. For researchers encountering challenges with reproducibility, exploring alternative leaving groups (chloride, mesylate) or considering catalytic methods with the corresponding alcohol may provide a more robust and efficient synthetic strategy. The provided protocols and comparative data serve as a foundation for the rational design and execution of experiments involving this important synthetic building block.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 5-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 5-(bromomethyl)nicotinate (CAS No. 877624-38-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a brominated organic compound that should be handled with caution. While a comprehensive, publicly available Safety Data Sheet (SDS) with detailed hazard classifications for this specific compound is limited, data from structurally similar compounds such as methyl nicotinate and other brominated nicotinic acid derivatives indicate potential for skin and eye irritation, and possible respiratory irritation.[1] Therefore, a stringent approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandards and Guidelines
Eye and Face Protection Chemical splash goggles or a full-face shield.Must be tested and approved under standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Inspect gloves before each use. Select gloves based on chemical resistance and breakthrough time.[1]
Body Protection Laboratory coat or chemical-resistant apron.Prevents skin contact. Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If ventilation is inadequate or dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Safe Handling and Operational Protocol

A systematic approach to handling this compound is crucial to minimize exposure.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible.[1]

    • Assemble all necessary equipment (e.g., spatulas, glassware, weighing paper) in the fume hood.

    • Don the appropriate PPE as outlined in Table 1.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood to control vapors and dust.

    • Use non-sparking tools.

    • Keep the container of this compound tightly closed when not in use.

  • During Operation:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Prevent the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Operation:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and decontaminate all equipment used.

    • Properly doff and dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.

    • Collect this waste in a dedicated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Container Management:

    • Ensure the waste container is made of a compatible material and is kept tightly closed.

    • Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[4][5]

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4]

In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with a comprehensive risk assessment and the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer.[6][7] Always prioritize safety and adhere to your institution's established laboratory protocols.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood & Safety Showers prep2 Assemble Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh & Transfer in Fume Hood prep3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Avoid Contact & Dust handle2->handle3 post1 Wash Hands & Exposed Skin handle3->post1 post2 Decontaminate Work Area post1->post2 post3 Doff & Dispose of PPE post2->post3 disp1 Segregate as Halogenated Waste post3->disp1 disp2 Use Labeled, Sealed Container disp1->disp2 disp3 Dispose via Licensed Service disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.